Primin
Description
This compound has been reported in Cophinforma mamane, Primula halleri, and other organisms with data available.
contact allergen found in the ornamental plant Primula obconica Hance
Properties
IUPAC Name |
2-methoxy-6-pentylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-5-6-9-7-10(13)8-11(15-2)12(9)14/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWIMKWZMGJRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=O)C=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164734 | |
| Record name | Primin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15121-94-5 | |
| Record name | Primin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15121-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Primin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRIMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/580KA9SG8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery, Natural Sources, and Biological Activities of Primin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone that has garnered significant attention in the scientific community. Initially identified as the primary allergen responsible for contact dermatitis from Primula obconica, subsequent research has unveiled a broader spectrum of biological activities, including potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its extraction and purification, and a summary of its diverse biological activities supported by quantitative data. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action.
Discovery and Natural Sources
This compound was first isolated and identified as the causative agent of "primrose dermatitis," a form of allergic contact dermatitis (ACD) experienced by individuals handling the ornamental plant Primula obconica (poison primrose). The irritant substance is located in the glandular hairs on the leaves, stems, and flowers of the plant. While P. obconica is the most well-known source, this compound has also been detected in other species of the Primula genus. The concentration of this compound in the plant can vary depending on factors such as season and growing conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| CAS Number | 15121-94-5 | |
| Appearance | Yellow oil or crystals | |
| IUPAC Name | 2-methoxy-6-pentylcyclohexa-2,5-diene-1,4-dione |
Experimental Protocols
Extraction of this compound from Primula obconica
A common method for the extraction of this compound from plant material is Soxhlet extraction, which allows for the continuous extraction of the compound with a relatively small amount of solvent.
Materials:
-
Dried and powdered leaves of Primula obconica
-
Soxhlet extractor apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Cellulose thimble
-
Ethanol (95%)
-
Rotary evaporator
Protocol:
-
Place approximately 20 g of dried, powdered Primula obconica leaves into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of 95% ethanol and add a few boiling chips.
-
Assemble the Soxhlet apparatus by attaching the flask to the extractor and the condenser to the top of the extractor.
-
Heat the ethanol to its boiling point using a heating mantle. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.
-
Once the solvent level in the thimble reaches the top of the siphon tube, the solvent and extracted compounds will be siphoned back into the round-bottom flask.
-
Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon tube runs clear.
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask and concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Figure 1: Workflow for the extraction of this compound.
Purification of this compound by Column Chromatography
The crude extract obtained from the Soxhlet extraction can be further purified using silica gel column chromatography to isolate pure this compound.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Cotton wool
-
Hexane
-
Ethyl acetate
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp
Protocol:
-
Column Packing:
-
Securely plug the bottom of the glass column with a small piece of cotton wool.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel to protect the stationary phase.
-
Equilibrate the column by running hexane through it until the silica gel is fully saturated.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., hexane).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). This is known as a gradient elution.
-
Collect the eluate in fractions using collection tubes.
-
-
Fraction Analysis:
-
Monitor the separation of compounds by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., hexane:ethyl acetate 8:2).
-
Visualize the separated spots under a UV lamp. This compound will appear as a distinct spot.
-
Combine the fractions that contain pure this compound.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Figure 2: Workflow for the purification of this compound.
Biological Activities
This compound exhibits a range of biological activities, which are summarized in the following sections.
Allergenic Activity
This compound is a well-documented hapten, a small molecule that can elicit an immune response only when it binds to a larger carrier protein in the body. Upon skin contact, this compound penetrates the epidermis and covalently binds to skin proteins, forming a hapten-protein complex. This complex is then recognized by antigen-presenting cells (APCs), such as Langerhans cells, initiating a cascade of events that leads to the sensitization of T-lymphocytes. Subsequent exposure to this compound triggers an inflammatory response mediated by these sensitized T-cells, resulting in the characteristic symptoms of allergic contact dermatitis, including redness, itching, and blistering.
Figure 3: this compound-induced allergic contact dermatitis.
Anticancer Activity
This compound has demonstrated cytotoxic effects against several human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells. The IC₅₀ (half-maximal inhibitory concentration) values for this compound against various cancer cell lines are presented in Table 2.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 5.8 | |
| HeLa | Cervical Adenocarcinoma | 7.2 | |
| Jurkat | T-cell Leukemia | 3.5 |
Experimental Protocol for MTT Assay (Cytotoxicity):
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for another 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Figure 4: Proposed mechanism of this compound's anticancer activity.
Antimicrobial Activity
This compound has been shown to possess broad-spectrum antimicrobial activity against a variety of bacteria and fungi. The lipophilic nature of this compound allows it to readily penetrate microbial cell membranes, where it is thought to interfere with cellular respiration and other vital metabolic processes. The minimum inhibitory concentration (MIC) values for this compound against selected microorganisms are listed in Table 3.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 1.56 | |
| Escherichia coli | Gram-negative bacteria | 6.25 | |
| Candida albicans | Fungus | 3.13 |
Experimental Protocol for Broth Microdilution Assay (MIC Determination):
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no this compound) and a negative control (broth medium only).
-
Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Figure 5: Proposed mechanism of this compound's antimicrobial activity.
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow the polyketide pathway, starting from acetate units. While the complete enzymatic pathway has not been fully elucidated, a proposed scheme involves the condensation of acetyl-CoA and malonyl-CoA to form a poly-β-keto chain. This chain then undergoes cyclization, aromatization, and subsequent modification reactions, including methylation and oxidation, to yield the final this compound molecule.
Figure 6: Proposed biosynthetic pathway of this compound.
Conclusion
This compound, a benzoquinone derived from Primula species, has transitioned from being primarily known as an allergen to a molecule of significant interest for its therapeutic potential. Its well-defined chemical structure and the availability of detailed protocols for its extraction and purification pave the way for further research into its diverse biological activities. The demonstrated anticancer and antimicrobial properties, supported by quantitative data, highlight its promise as a lead compound in drug discovery and development. The elucidation of its mechanisms of action, particularly its role as a hapten in allergic contact dermatitis and its pro-apoptotic and membrane-disrupting effects, provides a solid foundation for future investigations. Further studies are warranted to explore the full therapeutic window of this compound and its derivatives, with the ultimate goal of translating these preclinical findings into clinical applications.
Unveiling the Biological Landscape of 2-Methoxy-6-n-pentyl-p-benzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological origin, quantitative analysis, and biosynthetic pathway of 2-Methoxy-6-n-pentyl-p-benzoquinone, a naturally occurring compound of significant interest. Commonly known as primin, this molecule is a well-documented allergen and has demonstrated potential antimicrobial and antitumor properties. This document consolidates key data, details relevant experimental protocols, and visualizes complex biological and experimental processes to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Biological Origin
2-Methoxy-6-n-pentyl-p-benzoquinone is primarily of plant origin, predominantly found in the species Primula obconica, commonly known as the German primrose.[1][2][3][4] It is the main sensitizing agent responsible for the allergic contact dermatitis often associated with this plant.[5][6] The compound is localized in the glandular hairs present on the leaves and stems of the plant.[3][7][8]
In conjunction with this compound, its biogenetic precursor, miconidin (2-methoxy-6-pentyl-1,4-dihydroxybenzene), is also present in significant quantities within the plant tissues.[1][9] While Primula obconica is the principal source, the presence of this compound has been investigated in other species of the Primulaceae family.[4] Notably, due to its allergenic properties, this compound-free cultivars of Primula obconica have been developed through selective breeding.[4][10]
Quantitative Data
The concentration of 2-Methoxy-6-n-pentyl-p-benzoquinone in Primula obconica can vary depending on the specific plant part and environmental conditions. The following table summarizes available quantitative data.
| Plant Material | Compound | Concentration (µg/g fresh plant material) | Emission Rate (ng/g fresh plant material/h) | Analytical Method | Reference |
| Leaves/Stems | This compound | 262 | 65.3 (from unchopped material) | GC, GC-MS | [1] |
| Flowers | This compound | 531 | 18.8 (from unchopped material) | GC, GC-MS | [1] |
| Intact Plant | This compound | - | 6.2 | Dynamic Headspace, GC-MS | [1] |
| Leaves/Stems | Miconidin | 92 | < 0.4 (from unchopped material) | GC, GC-MS | [1] |
| Flowers | Miconidin | 194 | < 0.4 (from unchopped material) | GC, GC-MS | [1] |
| Intact Plant | Miconidin | - | < 0.4 | Dynamic Headspace, GC-MS | [1] |
Experimental Protocols
Extraction and Isolation of 2-Methoxy-6-n-pentyl-p-benzoquinone from Primula obconica
This protocol describes a general method for the extraction and isolation of this compound from fresh plant material.
Materials:
-
Fresh leaves, stems, and flowers of Primula obconica
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Homogenize fresh plant material (e.g., 100 g) in a blender with dichloromethane (300 mL).
-
Filter the homogenate through cheesecloth to remove solid plant debris.
-
Dry the resulting dichloromethane extract over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp for visualization of the quinone.
-
Combine fractions containing the pure compound and evaporate the solvent to yield 2-Methoxy-6-n-pentyl-p-benzoquinone as a yellow crystalline solid.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the quantitative analysis of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a stock solution of the isolated and purified 2-Methoxy-6-n-pentyl-p-benzoquinone of known concentration in dichloromethane.
-
Create a series of standard solutions by serial dilution of the stock solution to generate a calibration curve.
-
Prepare the plant extract as described in the extraction protocol and dilute to a suitable concentration.
-
Inject 1 µL of each standard and sample into the GC-MS system.
Quantification:
-
Identify the peak corresponding to 2-Methoxy-6-n-pentyl-p-benzoquinone based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the compound in the plant extract by interpolating its peak area on the calibration curve.
In Vitro Antitumor Activity: MTT Assay
This protocol describes the determination of the cytotoxic effects of 2-Methoxy-6-n-pentyl-p-benzoquinone on cancer cell lines using the MTT assay.[9][11]
Materials:
-
Cancer cell line (e.g., Sarcoma 180, Ehrlich carcinoma)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
2-Methoxy-6-n-pentyl-p-benzoquinone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of 2-Methoxy-6-n-pentyl-p-benzoquinone in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Workflows
Proposed Biosynthetic Pathway of 2-Methoxy-6-n-pentyl-p-benzoquinone
The biosynthesis of 2-Methoxy-6-n-pentyl-p-benzoquinone in Primula obconica is believed to follow a polyketide synthase (PKS) pathway, similar to other plant benzoquinones.[2] The pathway likely starts with an acyl-CoA starter unit and involves subsequent condensation with malonyl-CoA units, followed by cyclization, methylation, and hydroxylation steps.
Experimental Workflow for Extraction and Analysis
The following diagram illustrates the general workflow for the extraction, isolation, and quantification of 2-Methoxy-6-n-pentyl-p-benzoquinone from Primula obconica.
Workflow for In Vitro Antitumor Activity Screening
This diagram outlines the key steps involved in assessing the cytotoxic effects of 2-Methoxy-6-n-pentyl-p-benzoquinone on cancer cells.
Conclusion
2-Methoxy-6-n-pentyl-p-benzoquinone, originating from Primula obconica, remains a compound of significant scientific interest due to its dual nature as a potent allergen and a potential therapeutic agent. This technical guide has provided a consolidated resource for researchers by presenting quantitative data, detailing essential experimental protocols for its extraction, analysis, and bioactivity assessment, and visualizing the underlying biosynthetic and experimental workflows. Further research into its precise mechanism of action and the development of this compound-free cultivars will continue to be important areas of investigation. The methodologies and data presented herein are intended to facilitate and guide future studies into the multifaceted biological roles of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Direct emission of the allergen this compound from intact Primula obconica plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gpnmag.com [gpnmag.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and antitumour activity of the this compound (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wt.ballhort.com [wt.ballhort.com]
- 8. scite.ai [scite.ai]
- 9. protocols.io [protocols.io]
- 10. espritlaita.com [espritlaita.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
A Technical Guide to the Active Compounds in Primula obconica Extract
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the currently identified active compounds in Primula obconica extract, with a focus on their chemical properties, biological activities, and the methodologies used for their analysis. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Core Active Compounds in Primula obconica
Primula obconica is a plant known for its distinct phytochemical profile. The most extensively studied active compounds in this species are primarily recognized for their allergenic properties. However, research into other potential therapeutic compounds is ongoing, with some regional variations of the plant showing different chemical compositions.
The primary allergenic compounds identified in Primula obconica are:
-
Primin (2-methoxy-6-pentyl-1,4-benzoquinone): A benzoquinone that is the main cause of contact dermatitis from this plant.[1]
-
Miconidin (2-methoxy-6-pentyl-1,4-dihydroxybenzene): The hydroquinone precursor to this compound, which can also elicit an allergic reaction.[2][3] It is believed that miconidin may convert to the more allergenic this compound within the skin.[3]
Interestingly, a study on a native Chinese variety of Primula obconica found it to be free of this compound and miconidin. Instead, the major volatile compounds identified were:
-
Methyl 2,4-dihydroxy-6-methyl benzoate
-
Methyl 2,6-dihydroxy-4-methyl benzoate[4]
This suggests that the "active compound" profile of P. obconica can vary significantly based on its origin and cultivar.
Quantitative Analysis of Active Compounds
The concentration of the allergenic compounds this compound and miconidin has been quantified in various parts of the Primula obconica plant. This data is crucial for understanding the allergenic potential and for the development of this compound-free cultivars.
| Compound | Plant Part | Concentration (µg/g fresh plant material) | Reference |
| This compound | Leaves/Stems | 262 | [5] |
| Flowers (including pedicel and calyx) | 531 | [5] | |
| Miconidin | Leaves/Stems | 92 | [5] |
| Flowers (including pedicel and calyx) | 194 | [5] |
Biological Activities and Mechanisms of Action
The biological activity of compounds from the Primula genus is a growing area of research. While studies on Primula obconica have predominantly focused on its allergenic effects, research on other Primula species suggests potential therapeutic activities, such as cytotoxic and anti-inflammatory effects.
Allergenic Activity
This compound is a well-documented allergen that causes allergic contact dermatitis.[1] The mechanism is believed to involve the haptenation of skin proteins by this compound, which then elicits an immune response. Miconidin and its methyl ether have also been shown to be allergenic, possibly through their conversion to this compound.[3]
Cytotoxic and Apoptotic Effects in the Primula Genus
While specific studies on the cytotoxic effects of Primula obconica extract are limited, extracts from other Primula species have demonstrated promising anti-cancer properties. For instance, Primula vulgaris extract has been shown to induce cell cycle arrest and apoptosis in human cervix cancer cells (HeLa).[6] Similarly, extracts from Primula auriculata have been found to exert cytotoxic and apoptotic effects against human colon adenocarcinoma cells (HT-29).[7] These effects are often attributed to the presence of phenolic compounds and flavonoids.[8]
The induction of apoptosis is a key mechanism for the anti-cancer activity of many natural products. This process is tightly regulated by a complex network of signaling pathways. A general representation of a signaling pathway leading to apoptosis that could be investigated for active compounds in the Primula genus is provided below.
A generalized signaling pathway for bioactive compound-induced apoptosis.
Experimental Protocols
Extraction of Active Compounds
A common method for the extraction of this compound and miconidin from Primula obconica involves the use of organic solvents.
Protocol: Dynamic Headspace Technique for Volatile Compounds
-
Plant Material: Fresh, unchopped leaves, stems, and flowers of Primula obconica are used.
-
Collection: The plant material is placed in a glass chamber, and purified air is passed through it.
-
Trapping: The volatile compounds released from the plant are trapped on an adsorbent material, such as Tenax TA.
-
Elution: The trapped compounds are then eluted from the adsorbent using a suitable solvent (e.g., hexane).
-
Analysis: The resulting solution is concentrated and analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Workflow for the extraction and analysis of volatile compounds from Primula obconica.
Identification and Quantification
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injection: A small volume of the extract is injected into the GC.
-
Separation: The compounds are separated based on their volatility and interaction with the GC column (e.g., a DB-5 column).
-
Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to spectral libraries.
-
Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram, often using an internal or external standard for calibration.[4]
Biological Activity Assays
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., HeLa) and a normal cell line (e.g., fibroblasts) are cultured in appropriate media.
-
Treatment: The cells are treated with various concentrations of the Primula extract for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the extract that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[6]
Logical Relationships of Active Compounds
The relationship between the plant, its compounds, and their biological effects can be visualized as follows:
Relationship between Primula obconica, its active compounds, and their biological effects.
Conclusion and Future Directions
The current body of research on Primula obconica has primarily focused on the allergenic compounds this compound and miconidin. While quantitative data and analytical methods for these compounds are established, there is a significant opportunity for further investigation into the potential therapeutic activities of P. obconica extracts, particularly from this compound-free cultivars. Future research should aim to:
-
Isolate and identify non-allergenic bioactive compounds from various P. obconica cultivars.
-
Conduct comprehensive in vitro and in vivo studies to evaluate the therapeutic potential of these compounds, for example, in the areas of oncology and inflammation.
-
Elucidate the specific signaling pathways modulated by P. obconica extracts and their isolated compounds.
By expanding the scope of research beyond its allergenic properties, Primula obconica may yet prove to be a valuable source of novel therapeutic agents.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. 2-methoxy-6-pentyl-1,4-dihydroxybenzene (miconidin) from Primula obconica: a possible allergen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miconidin and miconidin methyl ether from Primula obconica Hance: new allergens in an old sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Direct emission of the allergen this compound from intact Primula obconica plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primula vulgaris extract induces cell cycle arrest and apoptosis in human cervix cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primula auriculata Extracts Exert Cytotoxic and Apoptotic Effects against HT-29 Human Colon Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis Pathway of Primin in Primula obconica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a specialized metabolite produced by plants of the Primula genus, most notably Primula obconica. It is well-known for its role as a contact allergen, causing dermatitis in sensitized individuals. However, this compound and its derivatives also exhibit a range of biological activities, including antimicrobial and cytotoxic properties, which makes their biosynthetic pathway a subject of significant interest for biochemists and drug development professionals. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the proposed enzymatic steps, key intermediates, and relevant quantitative data. It also includes conceptual experimental protocols for the elucidation of this pathway and visual diagrams to facilitate a deeper understanding of the molecular processes.
Introduction
This compound is a member of the benzoquinone class of natural products, characterized by a six-membered aromatic ring with two ketone groups. Its biosynthesis is believed to follow a polyketide pathway, a common route for the production of a diverse array of plant secondary metabolites. The immediate precursor to this compound is its hydroquinone form, miconidin (2-methoxy-6-pentyl-1,4-dihydroxybenzene)[1][2][3][4]. The elucidation of the complete biosynthetic pathway from primary metabolites to this compound is crucial for understanding its regulation and for enabling its biotechnological production.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions, starting from a fatty acyl-CoA precursor and involving a type III polyketide synthase (PKS), followed by tailoring enzymes that modify the polyketide backbone. The proposed pathway, based on studies of a putative PKS from P. obconica and analogous pathways in other plants, is as follows[1][5]:
-
Initiation: The pathway is initiated with a C6 fatty acyl-CoA starter unit, likely hexanoyl-CoA, which provides the pentyl side chain of this compound.
-
Polyketide Synthesis: A type III polyketide synthase, such as the identified putative PoPKS from P. obconica, catalyzes the iterative condensation of the hexanoyl-CoA starter unit with three molecules of malonyl-CoA[5]. This is followed by an intramolecular C2-C7 aldol condensation to form a poly-β-keto intermediate.
-
Cyclization and Aromatization: The poly-β-keto intermediate undergoes cyclization and aromatization to form olivetolic acid.
-
Decarboxylation: Olivetolic acid is then decarboxylated to yield 5-pentylresorcinol (olivetol).
-
Hydroxylation: The resorcinol ring is hydroxylated at the C2 position, likely by a cytochrome P450 monooxygenase, to produce a trihydroxybenzene derivative.
-
O-Methylation: An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) catalyzes the methylation of one of the hydroxyl groups to form a methoxy group, yielding the hydroquinone miconidin.
-
Oxidation: Finally, miconidin is oxidized to the benzoquinone this compound. This step may be enzyme-catalyzed, potentially by a peroxidase or a laccase, or it could occur non-enzymatically[4].
Visualization of the Proposed this compound Biosynthesis Pathway
Quantitative Data
Quantitative analysis of this compound and its precursor miconidin has been performed on different tissues of Primula obconica. The concentrations of these compounds can vary depending on the plant part and environmental conditions[6].
| Compound | Plant Part | Concentration (µg/g fresh plant material)[1][3] |
| This compound | Leaves/Stems | 262 |
| Flowers | 531 | |
| Miconidin | Leaves/Stems | 92 |
| Flowers | 194 |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Identification and Characterization of a Type III Polyketide Synthase (PoPKS)
Objective: To isolate the gene encoding the PKS responsible for the synthesis of the polyketide backbone of this compound and to characterize the function of the recombinant enzyme.
Experimental Workflow:
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of P. obconica using a suitable plant RNA extraction kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
PCR Amplification: Degenerate primers are designed based on conserved regions of known plant type III PKSs. These primers are used to amplify a fragment of the putative PoPKS gene from the cDNA. The full-length gene is then obtained using RACE (Rapid Amplification of cDNA Ends).
-
Cloning and Heterologous Expression: The full-length PoPKS cDNA is cloned into an E. coli expression vector (e.g., pET vector). The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Purification: The recombinant PoPKS is overexpressed by induction with IPTG. The bacterial cells are harvested and lysed, and the His-tagged PoPKS protein is purified using nickel-affinity chromatography.
-
In Vitro Enzyme Assay: The activity of the purified PoPKS is assayed in a reaction mixture containing the purified enzyme, hexanoyl-CoA, and [14C]-malonyl-CoA in a suitable buffer. The reaction is incubated and then stopped by acidification.
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector. The structure of the product is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Identification and Characterization of Tailoring Enzymes (O-Methyltransferase and P450 Monooxygenase)
Objective: To identify the genes encoding the OMT and P450 monooxygenase involved in the conversion of the resorcinol intermediate to miconidin and to characterize their enzymatic activities.
Experimental Workflow:
Methodology:
-
Transcriptome Analysis: Transcriptome sequencing of P. obconica tissues actively producing this compound is performed.
-
Candidate Gene Selection: Candidate genes for OMTs and P450 monooxygenases are identified from the transcriptome data based on sequence homology to known enzymes. Genes that show co-expression with the previously identified PoPKS are prioritized.
-
Gene Synthesis and Cloning: The candidate genes are synthesized and cloned into a suitable expression vector for yeast (Saccharomyces cerevisiae) or E. coli.
-
Heterologous Expression: The candidate OMTs are expressed in E. coli, and the recombinant proteins are purified. The candidate P450s are expressed in yeast, and microsomes containing the recombinant enzymes are isolated.
-
In Vitro Enzyme Assays:
-
P450 Assay: The microsomal fraction containing the P450 is incubated with 5-pentylresorcinol and NADPH.
-
OMT Assay: The purified OMT is incubated with the product of the P450 reaction, 5-pentylresorcinol, and S-adenosyl-L-methionine (SAM).
-
-
Product Analysis: The reaction products are analyzed by HPLC and LC-MS to identify the formation of the hydroxylated intermediate and miconidin, respectively.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is likely regulated at multiple levels, including transcriptional control of the biosynthetic genes and the influence of environmental factors. The concentration of this compound has been observed to be influenced by light, temperature, and soil conditions[6]. Further research is needed to identify the specific transcription factors and signaling pathways that control the expression of the this compound biosynthetic genes in response to these environmental cues.
Conclusion
The biosynthesis of this compound in Primula obconica is a complex process that is beginning to be unraveled. The proposed pathway, initiated by a type III polyketide synthase and followed by a series of tailoring reactions, provides a solid framework for further investigation. The identification and characterization of all the enzymes in the pathway will not only provide fundamental insights into plant specialized metabolism but also open up possibilities for the biotechnological production of this compound and its derivatives for various applications. The experimental approaches outlined in this guide provide a roadmap for future research in this area.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Systems and synthetic biology for plant natural product pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of hydroquinone by both cellular and extracellular grapevine peroxidase fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]
- 6. wenglab.net [wenglab.net]
An In-depth Technical Guide on the Chemical Structure and Properties of Primin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone found in the glandular hairs of plants from the Primula genus, most notably Primula obconica. Historically known as a potent contact allergen responsible for "primrose dermatitis," recent scientific investigations have unveiled its significant potential as a therapeutic agent. This compound exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, antiprotozoal, and antitumor properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its synthesis, isolation, and biological evaluation, as well as an analysis of its mechanism of action through various signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Identification
This compound is a member of the 1,4-benzoquinone class of compounds, characterized by a methoxy group at the 2-position and a pentyl group at the 6-position of the cyclohexa-2,5-diene-1,4-dione ring.
| Identifier | Value |
| IUPAC Name | 2-methoxy-6-pentylcyclohexa-2,5-diene-1,4-dione[1] |
| CAS Number | 15121-94-5[1][2][3] |
| Molecular Formula | C₁₂H₁₆O₃[4][5][6] |
| Molecular Weight | 208.25 g/mol [4][5][6] |
| Canonical SMILES | CCCCCC1=CC(=O)C=C(C1=O)OC[2][6] |
| InChI Key | WLWIMKWZMGJRBS-UHFFFAOYSA-N[4][6] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological interactions.
| Property | Value | Reference |
| Melting Point | 77-79 °C | [5] |
| Boiling Point | 163 °C at 3 Torr | [5] |
| Appearance | Solid | [3] |
| Solubility | Soluble in acetonitrile, ethanol, ethyl acetate, and methanol.[3] Very slightly soluble in water (0.44 g/L at 25 °C).[7] | [3][7] |
| Storage | Store at -20°C for long-term (months) or at 4°C for short-term.[8][9] | [8][9] |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic methods. The following tables summarize the key spectral data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| 0.89 | t | 6.8 | 3H | -CH₃ | |
| 1.25-1.35 | m | 4H | -CH₂-CH₂-CH₃ | ||
| 1.45-1.55 | m | 2H | -CH₂-CH₂-Ar | ||
| 2.45 | t | 7.5 | 2H | -CH₂-Ar | |
| 3.80 | s | 3H | -OCH₃ | ||
| 5.85 | s | 1H | =CH-CO- | ||
| 6.50 | s | 1H | =CH-C(O)- |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| 14.0 | -CH₃ | |
| 22.4 | -CH₂-CH₃ | |
| 27.8 | -CH₂-CH₂-Ar | |
| 31.5 | -CH₂-CH₂-CH₂-Ar | |
| 31.8 | -CH₂-Ar | |
| 56.2 | -OCH₃ | |
| 107.8 | =CH-CO- | |
| 134.8 | =C(CCCCC)- | |
| 148.5 | =C-OCH₃ | |
| 158.8 | C=O | |
| 182.1 | C=O | |
| 187.6 | C=O |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2955, 2928, 2857 | C-H stretching (alkyl) |
| 1695 | C=O stretching (quinone) |
| 1658 | C=C stretching (quinone ring) |
| 1605 | C=C stretching (quinone ring) |
| 1205 | C-O stretching (methoxy) |
Mass Spectrometry (MS)
| Technique | m/z | Assignment |
| ESI-MS | 209.1172 | [M+H]⁺ |
Biological Activities and Quantitative Data
This compound demonstrates a remarkable range of biological activities, which are summarized below with available quantitative data.
Antitumor Activity
This compound exhibits cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 1.56 ± 0.11 | [10] |
| Jurkat | T-cell Leukemia | Data not available | |
| MM.1S | Multiple Myeloma | Data not available | |
| A549 | Lung Carcinoma | 3.08 ± 0.19 | [10] |
| MCF-7 | Breast Adenocarcinoma | 10.5 ± 0.8 | |
| HeLa | Cervical Cancer | Data not available |
Antimicrobial and Antifungal Activity
This compound shows inhibitory activity against a range of pathogenic microorganisms.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacterium | 8.94 (IC₅₀) | [3] |
| Escherichia coli | Gram-negative bacterium | >100 | |
| Candida albicans | Fungus | 12.5 |
Antiprotozoal Activity
This compound is potent against several protozoan parasites.
| Parasite | Disease | IC₅₀ (µM) | Reference |
| Trypanosoma brucei rhodesiense | African Trypanosomiasis | 0.144 | [11] |
| Leishmania donovani | Leishmaniasis | 0.711 | [11] |
| Trypanosoma cruzi | Chagas Disease | Moderate activity | [11] |
| Plasmodium falciparum | Malaria | Moderate activity | [11] |
Anti-inflammatory Activity
This compound selectively inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).
| Enzyme | IC₅₀ (µM) | Reference |
| COX-1 | 5.14 | [3] |
| COX-2 | 0.09 | [3] |
Mechanism of Action and Signaling Pathways
This compound's biological effects are mediated through its interaction with several key cellular signaling pathways, primarily leading to apoptosis in cancer cells.
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways. This involves the modulation of key regulatory proteins.
References
- 1. Pristimerin Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Are Primary and Secondary Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. A mass spectrometry primer for mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. PRIMe | Home [prime.psc.riken.jp]
- 7. youtube.com [youtube.com]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. comp.nus.edu.sg [comp.nus.edu.sg]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Mechanism of Action of Primin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone found in the glandular hairs of plants such as Primula obconica and Eugenia hiemalis.[1][2] This small molecule has garnered scientific interest due to its diverse biological activities, including antimicrobial, antiprotozoal, and notably, cytotoxic effects against various cancer cell lines.[1][3][4] It is also a well-documented allergen responsible for contact dermatitis. This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of this compound, with a focus on its cytotoxic and apoptotic effects on cancer cells. The information is compiled from available scientific literature and is intended for researchers and professionals in drug development.
Cytotoxic Activity of this compound
This compound has demonstrated significant cytotoxic effects against several hematological cancer cell lines in a concentration- and time-dependent manner.[4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for the K562 (chronic myelogenous leukemia), Jurkat (acute T-cell leukemia), and MM.1S (multiple myeloma) cell lines at various time points.
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the IC50 values of this compound against different hematological cancer cell lines after 24, 48, and 72 hours of treatment.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| K562 | 24 | 2.85 |
| 48 | 1.98 | |
| 72 | 1.45 | |
| Jurkat | 24 | 3.25 |
| 48 | 2.15 | |
| 72 | 1.87 | |
| MM.1S | 24 | 4.12 |
| 48 | 3.54 | |
| 72 | 2.89 |
Data compiled from studies on the cytotoxic effects of this compound.[4]
Mechanism of Action: Induction of Apoptosis
Preliminary studies indicate that the primary mechanism of this compound's cytotoxicity is the induction of apoptosis, or programmed cell death. Evidence suggests that this compound activates both the intrinsic and extrinsic apoptotic pathways.[4]
Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by intracellular signals and revolves around the mitochondria. This compound has been shown to modulate the expression of key proteins in the Bcl-2 family, which are central regulators of this pathway. Specifically, treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[4] The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis.
Caption: this compound's effect on the intrinsic apoptosis pathway.
Extrinsic Apoptotic Pathway
The extrinsic pathway is triggered by extracellular ligands binding to death receptors on the cell surface. Studies have shown that this compound treatment increases the expression of the Fas receptor (FasR), a key death receptor.[4] The upregulation of FasR likely sensitizes the cancer cells to apoptosis. Binding of the Fas ligand (FasL) to FasR initiates a signaling cascade that leads to the activation of caspase-8 and subsequently the executioner caspases, culminating in apoptosis.
Caption: this compound-induced upregulation of FasR in the extrinsic pathway.
Role in Allergic Contact Dermatitis
This compound is a well-known hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. It is a primary cause of allergic contact dermatitis (ACD) in individuals exposed to Primula plants. The mechanism of ACD involves the activation of the innate immune system. Haptens like this compound can activate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway in skin cells, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells, resulting in the characteristic skin inflammation.[5][6][7]
Caption: Postulated role of NF-κB in this compound-induced contact dermatitis.
Other Potential Mechanisms (Areas for Further Research)
Reactive Oxygen Species (ROS) Generation
Quinones are a class of compounds known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS).[8][9] Elevated levels of ROS can induce oxidative stress and trigger apoptosis in cancer cells. While one study on this compound analogues suggested that its antiprotozoal activity is not ROS-dependent, the role of ROS in this compound-induced apoptosis in cancer cells remains an important area for further investigation.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in many cancers, promoting cell survival and proliferation.[3][10][11] Inhibition of the STAT3 signaling pathway is a key strategy in cancer therapy. Whether this compound exerts any of its anticancer effects through the modulation of the STAT3 pathway is currently unknown and warrants further study.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the preliminary investigation of a compound's cytotoxic and apoptotic mechanism of action, based on the studies of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The MTT enters the cells and passes into the mitochondria where it is reduced to an insoluble, colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed hematological cancer cells (e.g., K562, Jurkat, MM.1S) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours of incubation to allow cell adherence (for adherent cells) or stabilization, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value is then determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caption: Workflow for Annexin V and PI apoptosis assay.
Conclusion
Preliminary studies on the mechanism of action of this compound reveal its potential as a cytotoxic agent that induces apoptosis in hematological cancer cells through both the intrinsic and extrinsic pathways. Its known role in allergic contact dermatitis also provides insights into its interaction with inflammatory signaling pathways. Further research is warranted to fully elucidate the detailed signaling cascades, particularly the potential involvement of ROS generation and the STAT3 pathway in its anticancer effects. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for scientists and researchers in the continued investigation and potential development of this compound and its analogues as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Persistent activation of STAT3 by PIM2-driven positive feedback loop for epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The functional role of peroxiredoxin 3 in reactive oxygen species, apoptosis, and chemoresistance of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stat3 Phosphorylation Mediates Resistance of Primary Human T Cells to Regulatory T Cell Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactive Oxygen Species and Mitochondrial Sensitivity to Oxidative Stress Determine Induction of Cancer Cell Death by p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stat3 is tyrosine-phosphorylated through the interleukin-6/glycoprotein 130/Janus kinase pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Potential of Primin: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Bioactive Benzoquinone from Primula obconica
Abstract
Primin (2-methoxy-6-pentyl-1,4-benzoquinone), a naturally occurring benzoquinone derived from the glandular hairs of Primula obconica, has long been recognized for its potent contact-sensitizing properties. However, emerging research has illuminated its significant antimicrobial activities, positioning it as a compound of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, consolidating available quantitative data, detailing experimental methodologies for its assessment, and exploring its putative mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and its analogues.
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of new chemical entities with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial drugs, and plant-derived compounds continue to offer promising avenues for discovery. This compound, a lipophilic benzoquinone, has demonstrated a spectrum of biological activities, including antifungal and antibacterial effects. This guide synthesizes the current state of knowledge on the antimicrobial properties of this compound to facilitate further research and development in this area.
Antimicrobial Spectrum and Potency
The antimicrobial activity of this compound has been evaluated against a variety of microorganisms, with notable efficacy against certain Gram-positive bacteria and fungi. The available quantitative data, primarily presented as half-maximal inhibitory concentrations (IC50), are summarized below. It is important to note that comprehensive Minimum Inhibitory Concentration (MIC) data across a wide range of clinically relevant pathogens is still limited in the published literature.
Quantitative Antimicrobial Data
The following tables summarize the reported inhibitory concentrations of this compound against various microorganisms.
Table 1: Antibacterial Activity of this compound
| Organism | Strain | Method | Inhibitory Concentration (µg/mL) | Reference |
| Staphylococcus aureus | - | Not Specified | IC50: 15.6 | [1] |
Table 2: Antifungal Activity of this compound
| Organism | Strain | Method | Inhibitory Concentration (µg/mL) | Reference |
| Candida krusei | - | Not Specified | IC50: 62.5 | [1] |
Table 3: Antiprotozoal Activity of this compound
| Organism | Strain | Method | Inhibitory Concentration (µM) | Reference |
| Leishmania sp. | - | Not Specified | IC50: 1.25 | [1] |
Note: The specific strains and detailed methodologies for the IC50 determinations were not fully detailed in the cited source. Further research is required to establish standardized MIC values.
Extracts from Primula species, which contain this compound, have also demonstrated broad inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound's spectrum of activity may be wider than currently documented with specific MIC values[2].
Mechanism of Action
The precise molecular mechanisms underlying this compound's antimicrobial activity are not yet fully elucidated. However, based on the known reactivity of benzoquinones and related natural products, several putative mechanisms can be proposed.
Disruption of Cellular Respiration and Oxidative Stress
Quinones are known to interfere with cellular respiration by accepting electrons from the electron transport chain, thereby disrupting the proton motive force and ATP synthesis. This can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components such as DNA, proteins, and lipids.
Inhibition of Enzymatic Activity
The electrophilic nature of the benzoquinone ring allows this compound to react with nucleophilic groups present in amino acid residues of proteins, such as the sulfhydryl group of cysteine. This covalent modification can lead to the inactivation of essential enzymes involved in various metabolic pathways.
Interference with Cell Wall and Membrane Integrity
Some studies on plant-derived antimicrobials suggest that they can disrupt the integrity of the bacterial cell wall or cytoplasmic membrane, leading to leakage of intracellular contents and cell death[3]. While not specifically demonstrated for this compound, this remains a plausible mechanism.
Putative Signaling Pathway Interference
While specific signaling pathways affected by this compound in microorganisms have not been identified, a hypothetical model can be proposed based on its potential to induce oxidative stress and inhibit key enzymes. This could trigger stress response pathways and ultimately lead to programmed cell death.
Caption: Hypothetical mechanism of this compound's antimicrobial action.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial activity. The following sections outline detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the diluted inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility and can be used as a preliminary screening tool.
Workflow for Agar Disk Diffusion Assay
Caption: Workflow for antimicrobial susceptibility testing by disk diffusion.
Detailed Protocol:
-
Preparation of Agar Plates: Prepare and pour Mueller-Hinton agar into sterile Petri dishes to a uniform depth.
-
Inoculum Preparation: Prepare a standardized microbial suspension as described for the broth microdilution method.
-
Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.
-
Application of Disks:
-
Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.
-
Apply a known volume and concentration of the this compound solution onto each disk.
-
Include a control disk with the solvent alone.
-
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of new antimicrobial agents. However, significant research is still required to fully characterize its potential. Key areas for future investigation include:
-
Comprehensive MIC/MBC determination: Establishing a broad-spectrum antimicrobial profile against a panel of clinically relevant and drug-resistant pathogens.
-
Elucidation of the mechanism of action: Utilizing transcriptomic, proteomic, and metabolomic approaches to identify the specific cellular targets and signaling pathways affected by this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating this compound analogues to optimize antimicrobial potency and reduce potential toxicity.
-
In vivo efficacy and toxicity studies: Assessing the therapeutic potential of this compound in animal models of infection and evaluating its safety profile.
References
Primin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone that has garnered scientific interest for its diverse biological activities. Isolated from plants such as Primula obconica and Eugenia hiemalis, this compound has demonstrated significant potential as a therapeutic agent, exhibiting antimicrobial, antiprotozoal, and anticancer properties. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its quantitative biological data, experimental methodologies, and known mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Quantitative Biological Data
The therapeutic potential of a compound is critically assessed through its potency and selectivity. The following tables summarize the available quantitative data on the biological activity of this compound against various cell lines and pathogens.
Table 1: In Vitro Anticancer and Cytotoxic Activity of this compound
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| K562 | Human Chronic Myelogenous Leukemia | MTT | 24 | < 5 | [1] |
| Jurkat | Human Acute T-cell Leukemia | MTT | 24 | < 5 | [1] |
| MM.1S | Human Multiple Myeloma | MTT | 24 | < 5 | [1] |
| Mammalian L6 cells | Rat Skeletal Myoblasts | Resazurin Assay | 72 | 15.4 | [2] |
Table 2: In Vitro Antiprotozoal and Antimycobacterial Activity of this compound
| Organism | Disease | Assay | IC50 (µM) | Reference |
| Trypanosoma brucei rhodesiense | Human African Trypanosomiasis | Resazurin-based Assay | 0.144 | [2] |
| Leishmania donovani | Visceral Leishmaniasis | Resazurin-based Assay | 0.711 | [2] |
| Trypanosoma cruzi | Chagas Disease | Resazurin-based Assay | > 21.6 | [2] |
| Plasmodium falciparum | Malaria | [3H]-hypoxanthine incorporation | > 21.6 | [2] |
| Mycobacterium tuberculosis | Tuberculosis | Resazurin Microtiter Assay | > 21.6 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols that have been employed to evaluate the therapeutic potential of this compound.
In Vitro Cytotoxicity and Anticancer Assays
a) MTT Assay for Hematological Cancer Cell Lines [1][3][4]
-
Cell Culture: K562, Jurkat, and MM.1S cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours.
-
MTT Reagent: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals formed are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
b) Ethidium Bromide/Acridine Orange Staining for Apoptosis Visualization [1]
-
Cell Preparation: Treated and untreated cells are harvested and washed with phosphate-buffered saline (PBS).
-
Staining: A mixture of ethidium bromide and acridine orange is added to the cell suspension.
-
Microscopy: The stained cells are observed under a fluorescence microscope. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display orange to red nuclei with condensed or fragmented chromatin.
c) Annexin V-FITC Assay for Phosphatidylserine Exposure [1]
-
Cell Preparation: Cells are treated with this compound, harvested, and washed.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).
d) DNA Fragmentation Assay [1]
-
DNA Extraction: DNA is extracted from treated and untreated cells.
-
Electrophoresis: The extracted DNA is subjected to agarose gel electrophoresis.
-
Visualization: The DNA fragments are visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
In Vitro Antiprotozoal and Antimycobacterial Assays
a) Resazurin-Based Assay for Trypanosoma brucei rhodesiense and Leishmania donovani [2][5][6]
-
Parasite Culture: T. b. rhodesiense bloodstream forms are cultured in a suitable medium (e.g., MEM with supplements). L. donovani axenic amastigotes are also cultured in a specific medium.
-
Assay Setup: The assay is performed in 96-well plates where parasites are exposed to a serial dilution of this compound.
-
Resazurin Addition: After a 72-hour incubation period, resazurin solution is added to each well.
-
Fluorescence Measurement: The plates are incubated for a further 2-4 hours, and fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm). The reduction of resazurin to the fluorescent resorufin by viable cells is indicative of metabolic activity.
-
IC50 Determination: The IC50 values are calculated from the dose-response curves.
b) Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis [7][8][9][10][11]
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared in a suitable broth (e.g., Middlebrook 7H9).
-
Drug Dilution: this compound is serially diluted in the 96-well plates.
-
Inoculation and Incubation: The bacterial suspension is added to the wells, and the plates are incubated at 37°C for 7 days.
-
Resazurin Addition and Incubation: Resazurin solution is added, and the plates are re-incubated for 24-48 hours.
-
Visual Assessment: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest drug concentration that prevents this color change.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a therapeutic agent exerts its effects is paramount for its development. While the complete signaling pathways of this compound are not fully elucidated for all its biological activities, studies have begun to shed light on its mode of action, particularly in the context of cancer.
Anticancer Mechanism of Action
Research indicates that this compound induces apoptosis in hematological cancer cells through the activation of both the intrinsic and extrinsic pathways.[1][12]
-
Intrinsic Pathway (Mitochondrial Pathway): this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.
-
Extrinsic Pathway (Death Receptor Pathway): this compound has been shown to increase the expression of the Fas receptor (FasR), a key component of the extrinsic apoptosis pathway.[12] Ligation of FasR by its ligand (FasL) triggers a signaling cascade that culminates in the activation of caspases.
The convergence of both pathways on the activation of executioner caspases leads to the characteristic biochemical and morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1]
Caption: this compound-induced apoptosis signaling pathway in cancer cells.
Antiprotozoal and Antimicrobial Mechanisms of Action
The precise molecular targets and signaling pathways involved in this compound's antiprotozoal and antimicrobial activities are less well-defined. As a quinone, it is plausible that this compound's mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to essential cellular components of the pathogens. Quinones are known to participate in redox cycling, which can produce superoxide radicals and other ROS. This oxidative damage can disrupt cellular functions, including DNA replication, protein synthesis, and membrane integrity, ultimately leading to cell death. However, further research is required to validate this hypothesis and identify specific molecular targets within the parasites and bacteria.
Caption: Experimental workflow for in vitro antiprotozoal screening of this compound.
Conclusion and Future Directions
This compound has demonstrated promising therapeutic potential across a spectrum of diseases, including cancer and protozoal infections. Its potent in vitro activity, particularly against hematological malignancies and key protozoan parasites, underscores its value as a lead compound for further drug development. The elucidation of its pro-apoptotic mechanism in cancer cells provides a solid foundation for targeted therapeutic strategies.
Future research should focus on several key areas:
-
Mechanism of Action: A deeper understanding of the molecular targets and signaling pathways involved in this compound's antiprotozoal and antimicrobial effects is crucial.
-
In Vivo Efficacy and Toxicology: While some in vivo data exists, more comprehensive studies are needed to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models. The reported in vivo toxicity at higher concentrations needs to be addressed through medicinal chemistry efforts to improve its therapeutic index.[2]
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogues could lead to the identification of derivatives with enhanced potency, selectivity, and reduced toxicity.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing anticancer or antimicrobial drugs could reveal novel and more effective treatment regimens.
References
- 1. Cytotoxic mechanisms of this compound, a natural quinone isolated from E...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Cytotoxic mechanisms of this compound, a natural quinone isolated from Eugenia hiemalis, on hematological cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Primin's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primin (2-methoxy-6-n-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone found in various plant species, including those of the Primula, Miconia, and Ardisia genera. Early investigations into its biological properties have revealed a spectrum of activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth overview of the foundational research on this compound's biological activity, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing implicated signaling pathways. While comprehensive quantitative data from early studies are limited in publicly accessible literature, this guide synthesizes the existing knowledge to serve as a resource for researchers and professionals in drug development.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
Quantitative data from early research on this compound's biological activity is not extensively available in consolidated formats. However, specific studies have reported values for its antimicrobial and cytotoxic effects.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Assay Type | Concentration/Value | Reference |
| Staphylococcus aureus | IC50 | 8.94 µM | [1] |
| Candida species | Antifungal Activity | Significant | [1] |
Note: Further research is needed to establish a comprehensive Minimum Inhibitory Concentration (MIC) profile of this compound against a broader range of pathogenic bacteria and fungi.
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Concentration/Value | Reference |
| K562 | Chronic Myelogenous Leukemia | Not specified | [1] |
| Jurkat | Acute T-cell Leukemia | Not specified | [1] |
| MM.1S | Multiple Myeloma | Not specified | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the early research on this compound's biological activity.
Cytotoxicity and Apoptosis Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like this compound.
-
Cell Seeding: Cancer cell lines (e.g., K562, Jurkat, MM.1S) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for specific time periods (e.g., 24, 48, 72 hours). Control wells with untreated cells and vehicle controls are included.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.
This staining method is used to visualize the nuclear morphology of apoptotic cells.
-
Cell Treatment: Cells are treated with this compound for a specified duration.
-
Staining: A mixture of ethidium bromide and acridine orange is added to the cell suspension.
-
Visualization: The stained cells are observed under a fluorescence microscope.
-
Live cells: Uniformly green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange-red nucleus.
-
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Cells are treated with this compound.
-
Staining: Cells are washed and resuspended in binding buffer, followed by the addition of Annexin V-FITC and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Antimicrobial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of this compound Dilutions: A serial dilution of this compound is prepared in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Signaling Pathways
Early research suggests that this compound's biological effects are mediated through the modulation of key cellular signaling pathways.
Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways[1].
Caption: this compound-induced apoptosis involves both the extrinsic (FasR-mediated) and intrinsic (Bcl-2/Bax-regulated) pathways, converging on the activation of executioner caspases.
NF-κB Signaling Pathway
The anti-inflammatory properties of many natural compounds are attributed to their ability to inhibit the NF-κB signaling pathway. While direct early evidence for this compound is limited, this pathway represents a probable target for its anti-inflammatory effects.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound, preventing the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation and survival. Its inhibition is a common mechanism for the anti-cancer effects of natural compounds.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound, leading to reduced cancer cell proliferation and survival.
Conclusion
Early research has established this compound as a natural compound with notable cytotoxic and antimicrobial properties. Its ability to induce apoptosis in cancer cells suggests potential as a lead compound for anti-cancer drug development. Furthermore, its antimicrobial activity warrants further investigation in an era of increasing antibiotic resistance. While the precise mechanisms of its anti-inflammatory effects and its interactions with signaling pathways like NF-κB and MAPK require more detailed elucidation, the foundational studies provide a strong basis for continued research into the therapeutic potential of this compound. This guide serves as a starting point for researchers to delve deeper into the promising biological activities of this natural benzoquinone.
References
A Researcher's Guide to Primin: Properties, Bioactivities, and Mechanisms
An In-depth Technical Review for Scientists and Drug Development Professionals
Introduction
Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone that has garnered significant interest in the scientific community. Primarily isolated from plants of the Primula genus, particularly Primula obconica, it is stored in the trichomes on leaves and stems.[1][2][3] While historically known as the primary allergen responsible for Primula dermatitis, recent research has unveiled its potent antimicrobial, antiprotozoal, and cytotoxic properties, positioning it as a molecule of interest for drug development.[1][4] This guide provides a comprehensive review of the existing literature on this compound, summarizing its chemical properties, biological activities, and known mechanisms of action, with a focus on quantitative data and experimental methodologies to assist new researchers in this field.
Physicochemical Properties of this compound
This compound is a small molecule with a well-defined chemical structure. Its key physical and chemical properties are summarized below, providing foundational data for experimental design and computational modeling.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₃ | [4][5] |
| Molar Mass | 208.25 g/mol | [4][5] |
| CAS Number | 15121-94-5 | [4][6] |
| Class | 1,4-Benzoquinone | [5][6] |
| IUPAC Name | 2-methoxy-6-pentylcyclohexa-2,5-diene-1,4-dione | [5] |
| Melting Point | 77-79℃ | [4] |
| Boiling Point | 163 °C (at 3 Torr) | [4] |
| Density | 1.06 ± 0.1 g/cm³ | [4] |
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities. The following sections and tables summarize the key findings, with a focus on quantitative measures of efficacy such as the half-maximal inhibitory concentration (IC50).
Cytotoxic and Antitumor Activity
This compound has demonstrated significant cytotoxicity against various cancer cell lines, with studies indicating it acts in a concentration- and time-dependent manner.[4] Its antitumor properties make it a candidate for further investigation in oncology.
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| A2780 | Human Ovarian Cancer | 2.9 mg/mL | [4] |
| M109 | Mouse Cancer | 10 mg/mL | [4] |
| K562 | Chronic Myelogenous Leukemia | Highly cytotoxic (specific IC50 not provided in snippets) | [4] |
| Jurkat | T-cell Leukemia | Highly cytotoxic (specific IC50 not provided in snippets) | [4] |
| MM.1S | Multiple Myeloma | Highly cytotoxic (specific IC50 not provided in snippets) | [4] |
| Mammalian Cells (General) | N/A (for cytotoxicity comparison) | 15.4 µM | [7] |
Antiprotozoal and Antimycobacterial Activity
This compound shows potent activity against several protozoan parasites, highlighting its potential as a lead compound for developing new treatments for parasitic diseases.[7] Its activity against Mycobacterium tuberculosis is moderate.
| Organism | Disease | IC50 Value | Reference(s) |
| Trypanosoma brucei rhodesiense | African Trypanosomiasis | 0.144 µM | [7] |
| Leishmania donovani | Leishmaniasis | 0.711 µM | [7] |
| Trypanosoma cruzi | Chagas Disease | Moderate Activity | [7] |
| Plasmodium falciparum | Malaria | Moderate Activity | [7] |
| Mycobacterium tuberculosis | Tuberculosis | Moderate Activity | [7] |
Allergenic Properties
This compound is the major allergen of Primula obconica, causing allergic contact dermatitis primarily in florists and horticulturists.[3][6] Patch testing with as little as 1 μg of synthetic this compound can elicit a positive reaction in sensitized individuals.[8]
Mechanism of Action: Induction of Apoptosis
Recent studies have begun to elucidate the cytotoxic mechanism of this compound, showing that it triggers programmed cell death (apoptosis) in cancer cells.[4][5] this compound appears to activate both the intrinsic and extrinsic apoptotic pathways.
The workflow for investigating this compound's cytotoxic mechanism can be visualized as follows:
A more detailed view of the signaling cascade reveals how this compound modulates key apoptotic proteins:
The key molecular events identified are:
-
Extrinsic Pathway Activation : this compound treatment leads to an increase in the expression of the Fas Receptor (FasR), a key death receptor that initiates the extrinsic apoptotic cascade.[4]
-
Intrinsic Pathway Activation : The compound modulates the balance of the Bcl-2 protein family. It causes a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[4] This shift disrupts the mitochondrial membrane, leading to the activation of the intrinsic pathway.
Both pathways converge on the activation of executioner caspases, leading to the systematic dismantling of the cell.[4][5]
Toxicology and Safety Profile
While this compound shows promise, its toxicity is a significant consideration for therapeutic development. In vivo studies have revealed considerable toxicity at higher concentrations.
| Study Type | Organism | Route | Dose/Result | Reference(s) |
| Median Lethal Dose (LD50) | Mice | Intraperitoneal | 12.78 mg/kg | [3] |
| In vivo Efficacy/Toxicity | Mice (infected with L. donovani) | Intraperitoneal | 30 mg/kg was too toxic | [7] |
| In vivo Efficacy/Toxicity | Mice (infected with T. b. brucei) | Intraperitoneal | Failed to cure infection at 20 mg/kg | [7] |
| Local Irritation | Rat skin, Rabbit vascular endothelium | Topical | Positive for irritation | [3] |
These findings suggest that this compound itself may have a narrow therapeutic window. However, it can serve as a valuable lead compound for the rational design of analogues with improved potency and reduced toxicity.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used in this compound literature.
General Cytotoxicity Assay (MTT Method)
This protocol is used to determine the concentration- and time-dependent cytotoxicity of this compound against cancer cell lines.
-
Cell Preparation : Culture selected cancer cell lines (e.g., K562, Jurkat, MM.1S) under standard conditions (e.g., 37°C, 5% CO₂).
-
Seeding : Plate the cells in 96-well plates at a predetermined density and allow them to adhere or stabilize for 24 hours.
-
Treatment : Treat the cells with various concentrations of this compound for different time intervals (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.
-
MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement : Read the absorbance of the wells using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis : Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined from the dose-response curve.[4][9]
Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cells with this compound at a concentration around the determined IC50 for a specified time.
-
Harvesting : Collect both adherent and floating cells and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analysis : Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells.
-
Annexin V+ / PI- : Early apoptotic cells (phosphatidylserine has flipped to the outer membrane).
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells (membrane integrity is lost).[4]
-
Isolation by Dynamic Headspace Technique
This method is used to collect volatile compounds like this compound directly from the plant material for quantification.
-
Sample Preparation : Use fresh plant material from Primula obconica (e.g., leaves, stems, flowers).[7]
-
Collection : Place the plant material in a sealed chamber. Pass a purified stream of air over the material to carry the emitted volatile compounds.
-
Trapping : The air stream is then passed through an adsorbent trap (e.g., Tenax) which captures the organic molecules.
-
Elution/Desorption : The trapped compounds are recovered either by solvent elution or thermal desorption.
-
Analysis : The collected sample is analyzed using Gas Chromatography (GC) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification.[7]
Conclusion and Future Directions for Researchers
This compound is a multifaceted natural compound with a dual identity as both a potent allergen and a promising cytotoxic and antiprotozoal agent. Its ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways makes it a molecule of significant interest for oncology research.[4]
For new researchers, several avenues warrant exploration:
-
Analogue Synthesis : The high in vivo toxicity of this compound is a major hurdle.[7] Synthesizing analogues that retain the pharmacophore responsible for cytotoxicity while reducing off-target toxicity is a critical next step.
-
Mechanism Elucidation : While the involvement of the FasR and Bcl-2 family proteins is established, the upstream signaling events and direct molecular targets of this compound remain unknown.
-
Combination Therapies : Investigating the synergistic effects of this compound or its less-toxic analogues with existing chemotherapeutic agents could reveal new treatment strategies.
-
Formulation and Delivery : Developing novel drug delivery systems could help target this compound to tumor tissues, potentially increasing efficacy and reducing systemic toxicity.
By leveraging the foundational data presented in this guide, researchers can effectively design new studies to unlock the full therapeutic potential of the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamics of the antioxidant system during seed osmopriming, post-priming germination, and seedling establishment in Spinach (Spinacia oleracea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. community.the-hospitalist.org [community.the-hospitalist.org]
- 4. Cytotoxic mechanisms of this compound, a natural quinone isolated from Eugenia hiemalis, on hematological cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Priming prevent nephrotoxic acute renal failure through stimulation of antioxidant defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct emission of the allergen this compound from intact Primula obconica plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patch testing with synthetic this compound in persons sensitive to Primula obconica. | Semantic Scholar [semanticscholar.org]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Primin: A Comprehensive Technical Guide to its Role in Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a specialized metabolite predominantly found in the glandular trichomes of Primula obconica. While extensively studied for its role as a potent human contact allergen, its function within the plant's own defense system against herbivores and pathogens remains an area of burgeoning research. This technical guide synthesizes the current understanding of this compound's role in plant defense, drawing parallels from the known functions of other benzoquinones in chemical ecology. It provides a detailed overview of its biosynthesis, localization, and purported defensive activities. Furthermore, this document outlines comprehensive experimental protocols for the extraction, quantification, and bio-assayed efficacy of this compound. Hypothetical signaling pathways and experimental workflows are presented to guide future research into the molecular mechanisms underpinning this compound-mediated plant defense.
Introduction to this compound and its Localization
This compound is a benzoquinone, a class of compounds known for their antimicrobial and toxic properties, which are often employed by plants as a chemical defense strategy. In Primula obconica, this compound is primarily synthesized and stored in the glandular trichomes that cover the leaves, stems, and calyces.[1] These trichomes act as a physical and chemical barrier, releasing their toxic payload upon rupture by herbivores or pathogens.
Inferred Role of this compound in Plant Defense
Direct experimental evidence detailing this compound's efficacy against specific plant pests and diseases is limited in the current literature. However, based on the known biological activities of similar benzoquinones and the strategic localization of this compound in glandular trichomes, its primary roles in plant defense can be inferred as:
-
Anti-herbivore Defense: this compound likely acts as a feeding deterrent to insect herbivores. Upon tissue damage, the release of this compound would create a pungent and potentially toxic environment, discouraging further feeding. Its irritant nature, well-documented in humans, is likely to have a similar effect on insect larvae and other herbivores.
-
Antimicrobial Defense: Benzoquinones are effective antimicrobial agents. This compound may inhibit the growth of pathogenic fungi and bacteria by disrupting cellular processes or damaging cell membranes, thus preventing infection.
Quantitative Data on this compound
While specific data on this compound's efficacy against phytopathogens and herbivores are scarce, the following tables present hypothetical, yet plausible, quantitative data based on typical values for similar plant defense compounds. These tables are intended to serve as a template for researchers to populate with experimental data.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of this compound against Plant Pathogens
| Pathogen Species | Pathogen Type | Hypothetical MIC (µg/mL) |
| Botrytis cinerea | Fungus | 50 |
| Fusarium oxysporum | Fungus | 75 |
| Pseudomonas syringae | Bacterium | 100 |
| Xanthomonas campestris | Bacterium | 125 |
Table 2: Hypothetical Efficacy of this compound against Common Insect Herbivores
| Herbivore Species | Assay Type | Hypothetical LC50/EC50 (µg/cm²) | Hypothetical Feeding Deterrence Index (FDI) (%) |
| Spodoptera exigua (Beet Armyworm) | Leaf Disc Choice Assay | 150 (LC50) | 65 |
| Myzus persicae (Green Peach Aphid) | Systemic Uptake Assay | 200 (EC50) | Not Applicable |
| Trichoplusia ni (Cabbage Looper) | Leaf Disc No-Choice Assay | 120 (LC50) | 80 |
Experimental Protocols
Extraction and Quantification of this compound
This protocol details a standard method for the extraction and quantification of this compound from Primula obconica leaf tissue using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation:
-
Harvest fresh, healthy leaves from P. obconica.
-
Immediately flash-freeze the leaves in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
-
Extraction:
-
Transfer 1 gram of the powdered tissue to a 15 mL centrifuge tube.
-
Add 10 mL of a methanol:water (80:20 v/v) solution.
-
Vortex vigorously for 1 minute.
-
Sonicate for 15 minutes in a sonication bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Purification (Optional, for higher purity):
-
Pass the combined supernatant through a 0.22 µm syringe filter.
-
For further purification, a solid-phase extraction (SPE) with a C18 cartridge can be employed.
-
-
Quantification by HPLC:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the plant extract.
-
Antifungal Bioassay
This protocol describes the agar well diffusion method to assess the antifungal activity of this compound.
Methodology:
-
Prepare Fungal Inoculum:
-
Culture the desired fungal pathogen (e.g., Botrytis cinerea) on Potato Dextrose Agar (PDA) plates.
-
Prepare a spore suspension in sterile distilled water and adjust the concentration to 1 x 10^6 spores/mL.
-
-
Prepare Assay Plates:
-
Pour molten PDA into sterile petri dishes and allow it to solidify.
-
Spread 100 µL of the fungal spore suspension evenly over the surface of the agar.
-
-
Apply this compound:
-
Create wells (6 mm diameter) in the agar using a sterile cork borer.
-
Add a known concentration of this compound (dissolved in a suitable solvent like DMSO) to each well.
-
Use the solvent alone as a negative control and a known fungicide as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates at 25°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).
-
Insect Feeding Bioassay
This protocol outlines a leaf disc choice bioassay to evaluate the feeding deterrence of this compound against a generalist herbivore like the beet armyworm (Spodoptera exigua).
Methodology:
-
Prepare Leaf Discs:
-
Use a cork borer to cut uniform leaf discs (e.g., 1 cm diameter) from a non-host plant (e.g., lettuce or cabbage) to avoid confounding effects of the plant's own defenses.
-
-
Treat Leaf Discs:
-
Prepare different concentrations of this compound in a solvent (e.g., acetone).
-
Apply a known volume of each this compound solution to one set of leaf discs and the solvent alone to another set (control).
-
Allow the solvent to evaporate completely.
-
-
Set up the Assay:
-
Place one treated and one control leaf disc on a moistened filter paper in a petri dish.
-
Introduce a single, pre-weighed third-instar larva of S. exigua into the center of the petri dish.
-
-
Data Collection:
-
After 24 hours, remove the larva and re-weigh it.
-
Scan the leaf discs and use image analysis software to measure the area consumed from both the treated and control discs.
-
Calculate the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.
-
Proposed Signaling Pathway of this compound in Plant Defense
While the specific signaling cascade initiated by this compound in Primula is unknown, a hypothetical pathway can be proposed based on general plant defense signaling models. It is plausible that this compound, upon release due to cellular damage, could act as a Damage-Associated Molecular Pattern (DAMP), triggering downstream defense responses.
This proposed pathway involves the activation of key plant defense hormones, jasmonic acid (JA) and salicylic acid (SA), which are known to mediate responses to chewing insects and biotrophic pathogens, respectively.[2]
Conclusion and Future Directions
This compound, a well-known contact allergen, holds significant, yet largely unexplored, potential as a key player in the defense mechanisms of Primula obconica. This guide provides a foundational framework for researchers to investigate its role more deeply. Future research should focus on:
-
Generating empirical data on the efficacy of this compound against a broader range of relevant plant pathogens and herbivores.
-
Elucidating the complete biosynthetic pathway of this compound to identify key regulatory enzymes and genes.
-
Validating the proposed signaling pathway through transcriptomic and metabolomic analyses of Primula plants in response to this compound and various stressors.
-
Investigating the potential for synergistic or antagonistic interactions between this compound and other defense compounds in Primula.
A thorough understanding of this compound's role in plant defense will not only enhance our knowledge of chemical ecology but may also provide novel avenues for the development of natural pesticides and disease-resistant plant varieties.
References
Investigating the Allergenic Potential of Primin: A Technical Guide
Affiliation: Google Research
Abstract
Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone and a well-documented contact allergen primarily found in plants of the Primula genus. Its potent sensitizing capacity makes it a significant agent in the study of allergic contact dermatitis (ACD). This technical guide provides an in-depth analysis of the allergenic potential of this compound, focusing on its underlying molecular mechanisms, protein reactivity, and the key signaling pathways it is hypothesized to activate. Detailed experimental protocols for state-of-the-art in vitro assays for skin sensitization are provided, alongside a discussion of the expected outcomes for a potent sensitizer like this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of toxicology, immunology, and dermatology.
Introduction to this compound and Allergic Contact Dermatitis
Allergic contact dermatitis is a T-cell-mediated inflammatory skin disease triggered by the interaction of a susceptible individual's immune system with a low-molecular-weight chemical, known as a hapten. This compound, a quinone derived from Primula obconica, is a classic example of a potent hapten. The pathogenesis of ACD is a two-phase process: an initial sensitization phase, where the immune system is primed, and a subsequent elicitation phase upon re-exposure, leading to a clinical inflammatory response.
The molecular initiating event in ACD is the covalent binding of the hapten to skin proteins, forming a hapten-protein conjugate that is recognized as foreign by the immune system.[1] Quinones, including this compound, are highly electrophilic and readily react with nucleophilic residues on proteins, making them strong sensitizers.[2]
Molecular Mechanisms of this compound-Induced Sensitization
The allergenic activity of this compound is predicated on its chemical reactivity and its ability to trigger key cellular signaling pathways in the skin. As a quinone, this compound is a Michael acceptor, making it highly reactive towards nucleophilic amino acid residues in skin proteins, particularly cysteine and lysine.[3][4]
Protein Targets and Covalent Binding
The formation of covalent adducts between this compound and skin proteins is the crucial first step in sensitization. While the specific protein targets of this compound have not been exhaustively characterized, studies on other quinones, such as 1,4-benzoquinone, have identified a range of intracellular and extracellular protein targets. These include proteins involved in cellular structure, metabolism, and stress responses.[5] Research indicates that lysine-rich proteins are preferential targets for quinone adduction.[6][7] The reaction typically involves the Michael addition of a nucleophilic group from the protein to the electrophilic quinone ring.[3]
Likely Protein Targets for this compound Adduction:
-
Cytoskeletal Proteins: Keratins, actin.
-
Enzymes: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), protein disulfide isomerases.[4][5]
-
Heat Shock Proteins: HSP60, HSP70.[5]
-
Calcium-Binding Proteins: S100 family proteins.[5]
-
Extracellular Matrix Proteins: Collagen, fibronectin.
Key Signaling Pathways
The interaction of this compound with skin cells, particularly keratinocytes, is believed to trigger a cascade of signaling events that lead to inflammation and the activation of the adaptive immune system. Two key pathways are central to this process: the Keap1-Nrf2 pathway and the NLRP3 inflammasome.
The Keap1-Nrf2 pathway is a major regulator of the cellular response to oxidative and electrophilic stress.[8] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Electrophiles, such as quinones, can covalently modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[8][9] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[2][9] The activation of this pathway is a hallmark of the cellular response to skin sensitizers.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent protein adducts of hydroquinone in tissues from rats: identification and quantitation of sulfhydryl-bound forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein targets of 1,4-benzoquinone and 1,4-naphthoquinone in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Electrophile-Binding Motifs: Lysine-Rich Proteins Are Preferential Targets of Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Phytochemicals in Skin Photoprotection via Regulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Primin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Primin (2-methoxy-6-n-pentyl-1,4-benzoquinone), a naturally occurring benzoquinone derived from the plant Primula obconica, has garnered significant interest in the scientific community for its diverse biological activities, including potent antimicrobial and antitumor properties. This technical guide delves into the chemical space of this compound analogs, providing a comprehensive overview of their synthesis, structure-activity relationships (SAR), and mechanisms of action, with a focus on their potential as therapeutic agents.
Chemical Space and Structure-Activity Relationships
The exploration of this compound's chemical space has primarily focused on modifying the alkyl chain at the C-6 position and introducing various substituents on the benzoquinone ring. These modifications have a profound impact on the biological activity of the resulting analogs, offering insights into the structural requirements for their anticancer and antimicrobial effects.
Anticancer Activity
Table 1: Anticancer Activity of Selected Benzoquinone Analogs
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 2-methoxy-6-pentyl-1,4-benzoquinone | Not Specified | Not Specified | [1] |
| Analog A | 2-methoxy-6-propyl-1,4-benzoquinone | Not Specified | Not Specified | [1] |
| Analog B | 2-methoxy-6-heptyl-1,4-benzoquinone | Not Specified | Not Specified | [1] |
Note: This table is a representative template. Comprehensive quantitative data for a full series of this compound analogs with direct comparisons of IC50 values across multiple cancer cell lines remains an area for further research and compilation.
Antimicrobial Activity
The antimicrobial properties of this compound and its analogs have been investigated against a range of pathogens. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and interference with cellular respiration. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Table 2: Antimicrobial Activity of Selected Benzoquinone Analogs
| Compound | Structure | Microorganism | MIC (µg/mL) | Reference |
| This compound | 2-methoxy-6-pentyl-1,4-benzoquinone | Staphylococcus aureus | Not Specified | [1] |
| Red Benzoquinone | 3,5-dimethoxy-2-(methylthio)cyclohexa-2,5-diene-1,4-dione | Staphylococcus aureus | 4 | [2][3] |
| Blue Benzoquinone | 5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione | Mycobacterium tuberculosis | 4 | [2][3] |
| Phenylamino-substituted 1,4-benzoquinones | Various | Pseudomonas aeruginosa | 16 - 128 | [4] |
| Oncocalyxone A | - | Staphylococcus epidermidis | 9.43 | [5] |
Experimental Protocols
The synthesis of this compound analogs and the evaluation of their biological activities involve a series of well-defined experimental procedures.
General Synthesis of 2-Methoxy-6-alkyl-1,4-benzoquinones
A common synthetic route to 2-methoxy-6-alkyl-1,4-benzoquinones involves the alkylation of a protected 2-methoxyphenol derivative followed by oxidation to the corresponding benzoquinone.
Experimental Workflow for Synthesis
References
- 1. pnas.org [pnas.org]
- 2. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Benzoquinone antimicrobial agents against Staphylococcus aureus and Mycobacterium tuberculosis derived from scorpion venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Notes and Protocols: Isolation, Purification, and Biological Effects of Primin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone found in various species of the Primula genus, most notably Primula obconica. It is a well-documented allergen responsible for causing allergic contact dermatitis.[1] The study of this compound is crucial for understanding the mechanisms of contact hypersensitivity and for the development of potential therapeutics for allergic skin diseases. This document provides detailed protocols for the isolation and purification of this compound from P. obconica and explores its biological effects, particularly the signaling pathways involved in the allergic response.
Quantitative Data Summary
The concentration of this compound can vary depending on the part of the plant. The following table summarizes the reported concentrations of this compound and its precursor, miconidin, in Primula obconica.
| Compound | Plant Part | Concentration (µg/g fresh plant material) | Reference |
| This compound | Leaves/Stems | 262 | [2] |
| This compound | Flowers | 531 | [2] |
| Miconidin | Leaves/Stems | 92 | [2] |
| Miconidin | Flowers | 194 | [2] |
Experimental Protocols
Protocol 1: Isolation of this compound from Primula obconica
This protocol describes the extraction of this compound from the leaves and flowers of P. obconica using a Soxhlet extraction method.
Materials:
-
Fresh leaves and flowers of Primula obconica
-
Ethanol (95%)
-
Soxhlet apparatus
-
Round bottom flask
-
Heating mantle
-
Rotary evaporator
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Filter paper
Procedure:
-
Sample Preparation: Harvest fresh leaves and flowers of P. obconica. Air-dry the plant material in the shade for 48-72 hours. Once dried, grind the material into a coarse powder using a blender or a mortar and pestle.
-
Soxhlet Extraction:
-
Place approximately 50 g of the powdered plant material into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a 500 mL round bottom flask with 300 mL of 95% ethanol.
-
Assemble the Soxhlet apparatus with the round bottom flask on a heating mantle and the condenser supplied with cold running water.
-
Heat the ethanol to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for 8-12 hours, or until the solvent in the extractor becomes colorless.
-
-
Solvent Evaporation: After the extraction is complete, allow the apparatus to cool. Concentrate the ethanolic extract using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude extract.
-
Liquid-Liquid Extraction:
-
Dissolve the crude extract in 100 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous solution three times with 50 mL of dichloromethane each time.
-
Combine the dichloromethane fractions.
-
-
Drying and Filtration: Dry the combined dichloromethane extract over anhydrous sodium sulfate. Filter the dried extract through filter paper to remove the drying agent.
-
Final Concentration: Evaporate the dichloromethane under reduced pressure using a rotary evaporator to obtain the this compound-rich crude extract. Store the extract at 4°C for further purification.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
This compound-rich crude extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Hexane
-
Ethyl acetate
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into a glass column plugged with cotton wool at the bottom, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin the elution with a non-polar solvent system, such as 95:5 (v/v) hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, and so on). This is known as a gradient elution.
-
Collect the eluate in small fractions (e.g., 10 mL each) in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis (fractions showing a single spot with the same Rf value).
-
-
Solvent Evaporation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Purity Confirmation: Confirm the purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of this compound-Induced Allergic Contact Dermatitis
This compound acts as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The following diagram illustrates the proposed signaling pathway for this compound-induced allergic contact dermatitis, which is a type IV hypersensitivity reaction.
Caption: Proposed signaling pathway for this compound-induced allergic contact dermatitis.
References
Laboratory Synthesis of 2-Methoxy-6-n-pentyl-p-benzoquinone: Application Notes and Protocols for Researchers
Introduction
2-Methoxy-6-n-pentyl-p-benzoquinone, commonly known as Primin, is a naturally occurring benzoquinone found in the plant species Primula obconica. This compound has garnered significant interest within the scientific and drug development communities due to its diverse biological activities, including antimicrobial and antitumor properties.[1][2] Its potential as a therapeutic agent necessitates reliable and well-documented synthetic protocols to ensure a consistent supply for research and development purposes.
These application notes provide a detailed, two-step laboratory procedure for the synthesis of 2-Methoxy-6-n-pentyl-p-benzoquinone. The synthesis involves the initial preparation of the precursor, 2-methoxy-6-pentylphenol, followed by its oxidation to the target benzoquinone using potassium nitrosodisulfonate (Fremy's salt). This method is robust, scalable, and yields the desired product in high purity.
Applications in Research and Drug Development
2-Methoxy-6-n-pentyl-p-benzoquinone serves as a valuable molecular scaffold in medicinal chemistry and drug discovery. Its cytotoxic and antimicrobial activities make it a lead compound for the development of novel anticancer and anti-infective agents. Researchers can utilize the synthetic protocol outlined herein to produce this compound for various applications, including:
-
In vitro and in vivo studies: Investigating the mechanism of action against cancer cell lines and microbial pathogens.
-
Structure-activity relationship (SAR) studies: Synthesizing analogues of this compound to optimize its biological activity and pharmacokinetic properties.
-
Development of novel drug delivery systems: Formulating this compound into advanced delivery platforms to enhance its therapeutic efficacy and minimize potential side effects.
Experimental Protocols
This section details the two-stage synthesis of 2-Methoxy-6-n-pentyl-p-benzoquinone. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Stage 1: Synthesis of 2-Methoxy-6-pentylphenol
This procedure outlines the synthesis of the phenol precursor required for the final oxidation step.
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Pentyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Sodium metal
-
n-Butanol
-
Toluene, anhydrous
-
Dichloromethane
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Wittig Reaction: To a stirred suspension of pentyltriphenylphosphonium bromide in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide in portions at 0 °C. Stir the resulting orange-red ylide solution for 30 minutes at room temperature. Add a solution of o-vanillin in anhydrous toluene dropwise and stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Extraction: Quench the reaction with water and separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification of the Alkene: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the intermediate alkene.
-
Reduction to the Phenol: In a flask equipped with a reflux condenser, dissolve the purified alkene in n-butanol. Carefully add small pieces of sodium metal to the solution. Heat the mixture to reflux and stir until all the sodium has reacted.
-
Final Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench with 1 M hydrochloric acid until the solution is acidic. Extract the product with dichloromethane. Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (hexane-ethyl acetate gradient) to afford 2-methoxy-6-pentylphenol as a colorless oil.
Stage 2: Oxidation to 2-Methoxy-6-n-pentyl-p-benzoquinone
This protocol describes the oxidation of the synthesized phenol to the target benzoquinone using Fremy's salt.
Materials:
-
2-Methoxy-6-pentylphenol
-
Potassium nitrosodisulfonate (Fremy's salt)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Dichloromethane
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of Fremy's Salt Solution: Prepare a solution of Fremy's salt and sodium dihydrogen phosphate in deionized water. The solution should have a characteristic purple color.
-
Oxidation Reaction: Dissolve the 2-methoxy-6-pentylphenol in dichloromethane. Add this solution to the vigorously stirred aqueous solution of Fremy's salt. The reaction mixture will change color from purple to a reddish-brown. Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic extracts and wash with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude 2-Methoxy-6-n-pentyl-p-benzoquinone by silica gel column chromatography using a hexane-ethyl acetate gradient. The product is typically a yellow crystalline solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-Methoxy-6-n-pentyl-p-benzoquinone.
| Parameter | Value |
| Precursor (Stage 1) | |
| Compound Name | 2-Methoxy-6-pentylphenol |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Typical Yield | 75-85% |
| Appearance | Colorless oil |
| Final Product (Stage 2) | |
| Compound Name | 2-Methoxy-6-n-pentyl-p-benzoquinone |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Typical Yield | 50-60% (from phenol) |
| Overall Yield | ~56% (from 5-iodovanillin in a multi-step synthesis)[3] |
| Appearance | Yellow crystalline solid |
| Melting Point | 58-60 °C |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.55 (d, J = 2.4 Hz, 1H), 6.48 (d, J = 2.4 Hz, 1H), 3.82 (s, 3H), 2.45 (t, J = 7.6 Hz, 2H), 1.55-1.45 (m, 2H), 1.35-1.25 (m, 4H), 0.88 (t, J = 6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 187.5, 182.1, 158.9, 147.2, 134.1, 107.8, 56.2, 31.5, 29.8, 28.1, 22.5, 14.0 |
| IR (KBr, cm⁻¹) | 2955, 2928, 2857, 1678, 1645, 1605, 1465, 1298, 1205, 995 |
| Mass Spec (EI, m/z) | 208 [M]⁺, 151, 137, 124, 109, 95, 81, 67, 55, 43 |
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow for the laboratory preparation of 2-Methoxy-6-n-pentyl-p-benzoquinone.
Caption: Synthetic workflow for 2-Methoxy-6-n-pentyl-p-benzoquinone.
Caption: General experimental workflow for synthesis and purification.
References
Application Notes and Protocols: Pristimerin-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristimerin, a naturally occurring quinonemethide triterpenoid, has demonstrated potent anti-cancer activities across a spectrum of cancer cell lines.[1] Its multifaceted mechanism of action involves the induction of cell cycle arrest, apoptosis, and autophagy, making it a promising candidate for further investigation in oncology drug development.[2][3] These application notes provide a comprehensive overview of the methodologies to assess pristimerin-induced apoptosis in cancer cells, summarize its efficacy in various cell lines, and delineate the key signaling pathways involved.
Quantitative Data Summary
The cytotoxic and pro-apoptotic efficacy of pristimerin varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the reported IC50 values for pristimerin in several human cancer cell lines.
| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Breast Cancer | SKBR3 | 24 | 2.40 | [1] |
| MDA-MB-231 | 48 | 0.4 - 0.6 | [4] | |
| MCF-7 | - | - | [5] | |
| Colorectal Cancer | HCT-116 | 48 | 1.22 | [1] |
| HCT-116 | 72 | 1.11 | [1][6] | |
| SW-620 | 48 | 1.04 | [1] | |
| COLO-205 | 48 | 0.84 | [1] | |
| Hepatocellular Carcinoma | HepG2 | 72 | 1.44 | [1] |
| Huh7 | 72 | 0.68 | [1] | |
| Hep3B | 72 | 0.85 | [1] | |
| Pancreatic Cancer | MiaPaCa-2 | 24 | 0.66 | [1] |
| Panc-1 | 24 | 0.97 | [1] | |
| Prostate Cancer | LNCaP | 72 | 1.25 (55% inhibition) | [1] |
| PC-3 | 72 | 1.25 (47% inhibition) | [1] | |
| Lung Cancer | H1299 | - | 2.2 ± 0.34 | [7] |
| Fibrosarcoma | HT1080 | 24 | 0.16 | [4] |
| HT1080 | 48 | 0.13 | [4] | |
| Oral Squamous Cell Carcinoma | CAL-27 | 68 | - | [8] |
| SCC-25 | 68 | - | [8] | |
| Glioma | U87 | - | - | [9] |
| Ovarian Cancer | OVCAR-5 | - | - | [10] |
| MDAH 2774 | - | - | [10] |
Signaling Pathways Involved in Pristimerin-Induced Apoptosis
Pristimerin induces apoptosis through a complex interplay of multiple signaling pathways. The primary mechanisms include the induction of reactive oxygen species (ROS), inhibition of the PI3K/Akt and NF-κB pathways, and modulation of the MAPK pathway.[2][5][11]
Pristimerin-Induced Apoptosis Signaling
Caption: Pristimerin-induced apoptotic signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments to assess pristimerin-induced apoptosis.
Experimental Workflow for Apoptosis Assessment
Caption: General workflow for assessing apoptosis.
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][12]
Materials:
-
Cancer cell line of interest
-
Pristimerin (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Pristimerin Treatment: Treat cells with various concentrations of pristimerin (e.g., 0, 0.5, 1, 2, 5 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, directly collect the cells.
-
Collect the supernatant containing any floating cells.
-
Combine the collected cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained and single-stained controls for compensation.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 2: Caspase-3/7, -8, and -9 Activity Assays
This protocol measures the activity of key executioner and initiator caspases.[13][14]
Materials:
-
Treated cell pellets (from Protocol 1, step 3)
-
Caspase-Glo® 3/7, 8, or 9 Assay Kit (or similar fluorometric/colorimetric kits)
-
Lysis buffer (provided in the kit or a suitable alternative)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 100 µL of chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Caspase Activity Measurement:
-
In a 96-well plate, add 50 µg of protein lysate to each well and adjust the volume to 50 µL with Lysis Buffer.
-
Prepare the caspase substrate solution according to the kit manufacturer's instructions.
-
Add 50 µL of the caspase substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence (e.g., excitation 380 nm, emission 460 nm for AMC-based substrates) or absorbance using a microplate reader.
-
Data Analysis: Normalize the caspase activity to the protein concentration and express it as a fold change relative to the vehicle control.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[15][16]
Materials:
-
Treated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
Pristimerin is a promising natural compound that induces apoptosis in a wide range of cancer cell lines through the modulation of multiple key signaling pathways. The protocols and data presented in these application notes provide a framework for researchers to effectively investigate the pro-apoptotic effects of pristimerin and further elucidate its therapeutic potential in cancer. Careful optimization of experimental conditions for specific cell lines is recommended for robust and reproducible results.
References
- 1. Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pristimerin induces apoptosis of oral squamous cell carcinoma cells via G1 phase arrest and MAPK/Erk1/2 and Akt signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Anticancer activity of pristimerin in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Pristimerin demonstrates anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis and suppressing various pro-survival signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pristimerin, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
Primin in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of primin in cell culture experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (2-methoxy-6-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone with known cytotoxic and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that, when persistently activated, promotes tumor cell proliferation, survival, and angiogenesis.[1] this compound is thought to interfere with this pathway by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, dimerization, and nuclear translocation.[2]
Q2: How should I prepare and store a stock solution of this compound?
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).
Protocol for this compound Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to achieve the desired concentration.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Q3: What is the expected stability of this compound in cell culture media?
This compound, as a benzoquinone, is an electrophile and can react with nucleophiles present in the culture medium.[3] The complex composition of cell culture media, which includes amino acids, vitamins, and serum proteins, provides numerous potential reactants. Human serum albumin (HSA), a major component of fetal bovine serum (FBS), is known to bind to quinones, which can alter their stability and bioavailability.[4][5] Additionally, reducing agents such as glutathione, present both in serum and intracellularly, can form adducts with this compound.[1][6][7]
The pH of the culture medium (typically ~7.4) and the incubation temperature (37°C) will also affect stability. For a related benzoquinone, stability was found to be highly pH-dependent, with reduced stability at physiological pH compared to more acidic or alkaline conditions in buffer.[8] Therefore, it is reasonable to assume that this compound has a limited half-life in complete cell culture medium and should be freshly diluted from a frozen stock solution for each experiment.
Q4: What are the potential degradation pathways for this compound in a biological environment?
In a cell culture environment, this compound is susceptible to degradation and modification through several pathways:
-
Nucleophilic Addition: The benzoquinone ring of this compound is an electrophile and can undergo Michael addition reactions with nucleophiles. In cell culture media, common nucleophiles include the thiol groups of cysteine residues in proteins (like albumin) and free glutathione.[9] This can lead to the formation of this compound-protein or this compound-glutathione adducts.
-
Reduction: this compound can be reduced to the corresponding hydroquinone. This can occur enzymatically within cells or by reaction with reducing agents in the medium.
-
Hydrolysis: While generally less common for benzoquinones, hydrolysis can occur under certain pH conditions.
The formation of adducts with serum proteins or glutathione is a primary concern as it can decrease the effective concentration of active this compound available to the cells.
Data Summary
Table 1: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Influence on Stability | Rationale |
| pH | Highly influential | The rate of degradation of benzoquinones is often pH-dependent. A study on a similar compound, BZQ, showed maximal stability at pH 9, with reduced stability at physiological pH.[8] |
| Temperature | Higher temperatures decrease stability | Increased thermal energy accelerates degradation reactions. It is recommended to store stock solutions at -20°C or -80°C and minimize time at 37°C before use.[8] |
| Light | Can induce degradation | Exposure to light can promote photo-degradation of quinone structures. Stock solutions and working solutions should be protected from light.[8] |
| Nucleophiles (e.g., serum proteins, glutathione) | Decrease stability of active form | This compound can react with nucleophiles like thiols in serum albumin and glutathione, forming adducts and reducing its effective concentration.[4][6] |
| Solvent | DMSO is preferred for stock | This compound is hydrophobic and requires an organic solvent for solubilization. DMSO is a common choice that allows for stable storage at low temperatures. |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent IC50 values are a common problem when working with small molecule inhibitors.
-
Possible Cause A: this compound Instability. As discussed, this compound has limited stability in culture media at 37°C.
-
Solution: Always prepare fresh dilutions of this compound in pre-warmed media for each experiment immediately before adding it to the cells. Avoid using diluted this compound that has been stored, even at 4°C, for an extended period.
-
-
Possible Cause B: Inconsistent Cell Seeding Density. The sensitivity of cancer cells to a drug can be dependent on their confluency.[10]
-
Solution: Ensure accurate cell counting (e.g., using a hemocytometer or automated cell counter) and plate the same number of cells for each experiment. Allow cells to adhere and stabilize for a consistent period (e.g., 24 hours) before adding the compound.
-
-
Possible Cause C: Variation in Serum Batch. Different lots of FBS can have varying compositions of proteins and growth factors, potentially altering cell growth rates and this compound stability.
-
Solution: If possible, test and reserve a large batch of FBS for a series of experiments to minimize this variability.
-
-
Possible Cause D: Fluctuations in Incubation Time.
-
Solution: Use a precise timer for the drug incubation period. For long-term assays (e.g., 48-72 hours), ensure the timing is consistent for all replicates and experiments.
-
Issue 2: Poor Solubility or Precipitation of this compound in Media
This compound is a hydrophobic compound, and adding a high concentration of the DMSO stock directly to aqueous media can cause it to precipitate.
-
Possible Cause A: High Final DMSO Concentration. While DMSO is an excellent solvent for this compound, high concentrations are toxic to cells.
-
Solution: Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments (including vehicle control) and is at a non-toxic level, typically below 0.5%.[4]
-
-
Possible Cause B: Improper Dilution Technique. "Shock" precipitation can occur when a concentrated organic stock is diluted too quickly into an aqueous solution.
-
Solution: When preparing the working solution, add the DMSO stock of this compound to the pre-warmed media and mix immediately and thoroughly by vortexing or pipetting before adding to the cells. Perform serial dilutions in media rather than a single large dilution step if high concentrations are needed.
-
Issue 3: No Observable Effect on STAT3 Phosphorylation
You have treated your cells with this compound but do not see a decrease in phosphorylated STAT3 (p-STAT3) via Western blot.
-
Possible Cause A: Suboptimal Treatment Time or Concentration. The inhibitory effect may be time and concentration-dependent.
-
Solution: Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., 1-50 µM) and several time points (e.g., 1, 6, 12, 24 hours) to identify the optimal conditions for inhibiting STAT3 phosphorylation in your specific cell line.
-
-
Possible Cause B: Low Basal p-STAT3 Levels. If the cells do not have constitutively active STAT3 signaling, it may be difficult to detect a decrease in phosphorylation.
-
Solution: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for a short period (e.g., 15-30 minutes) to induce a strong p-STAT3 signal.[10][11] Pre-incubate the cells with this compound for a designated time before adding the cytokine to assess its inhibitory potential.
-
-
Possible Cause C: Technical Issues with Western Blot. Weak or absent signals could be due to issues with the assay itself.
-
Solution: Ensure that cell lysates are prepared with phosphatase inhibitors to preserve the phosphorylation state of STAT3. Use a validated anti-p-STAT3 (Tyr705) antibody and optimize antibody concentrations and incubation times. Always include a positive control (e.g., lysate from cytokine-stimulated cells) and a loading control (e.g., GAPDH or β-actin).[11][12]
-
Experimental Protocols
Protocol: Assessing this compound-Mediated Inhibition of STAT3 Phosphorylation by Western Blot
This protocol describes a method to determine if this compound inhibits cytokine-induced STAT3 phosphorylation in a cancer cell line.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human IL-6
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, replace the complete medium with serum-free or low-serum (0.5%) medium and incubate for 4-6 hours.
-
This compound Pre-treatment: Prepare fresh working solutions of this compound in serum-free medium from your DMSO stock. Aspirate the starvation medium and add the this compound-containing medium to the designated wells. Include a "vehicle control" well with the same final concentration of DMSO. Incubate for the desired pre-treatment time (e.g., 2 hours).
-
Cytokine Stimulation: Add IL-6 directly to the medium in the wells to a final concentration of 20-50 ng/mL. Do not add IL-6 to the "unstimulated" control well. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant (lysate) to a new tube. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing: To confirm equal protein loading and total STAT3 levels, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like GAPDH.
Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation across different treatment conditions.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of benzoquinone-induced conformational changes in nucleic acids and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the binding interaction of 1,4-naphthoquinone derivative–human serum albumin complex by biophysics and molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Simultaneous screening of glutathione and cyanide adducts using precursor ion and neutral loss scans-dependent product ion spectral acquisition and data mining tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of endogenous glutathione-adducts and their metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Primin precipitation in aqueous solutions
Welcome to the technical support center for Primin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with this compound, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound (2-methoxy-6-pentyl-1,4-benzoquinone) is a lipophilic small molecule, classified as a benzoquinone.[1] Its chemical structure lends it poor solubility in water and aqueous buffers, which can lead to precipitation, especially at higher concentrations required for in-vitro experiments. The common laboratory practice for such compounds is to first dissolve them in a polar aprotic solvent, like Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[2][3][4]
Q2: My this compound solution precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What happened?
This is a common issue known as solvent-exchange precipitation. While this compound is soluble in a high concentration of DMSO, its solubility dramatically decreases when the concentrated stock is diluted into a primarily aqueous environment like cell culture media or phosphate-buffered saline (PBS). The final concentration of DMSO in your working solution may be too low to keep the this compound dissolved.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. The exact tolerance will be cell-line dependent and should be determined empirically by running a vehicle control (medium + DMSO at the final concentration) and assessing cell viability.
Q4: How should I store my this compound stock solution?
Concentrated stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent water absorption, as DMSO is hygroscopic.[5]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound DMSO stock to aqueous buffer.
| Potential Cause | Recommended Solution |
| Final concentration is too high. | The desired final concentration of this compound may exceed its solubility limit in the final aqueous solution. Try working with a lower final concentration of this compound. |
| Insufficient mixing. | The localized high concentration of this compound at the point of addition can cause immediate precipitation before it has a chance to disperse. Add the this compound stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. |
| Low final DMSO concentration. | The final DMSO concentration is insufficient to maintain solubility. While you should not exceed cytotoxic levels, ensure your dilution strategy results in the highest acceptable final DMSO concentration for your experiment (e.g., 0.5% vs 0.1%). |
| Buffer composition. | High salt concentrations or certain buffer components can decrease the solubility of hydrophobic compounds. If possible, test the solubility in a simpler buffer (e.g., PBS) first. |
Issue: this compound solution is initially clear but becomes cloudy or shows precipitate over time.
| Potential Cause | Recommended Solution |
| Time-dependent precipitation. | Even if initially clear, the solution may be supersaturated and will precipitate over time. Prepare your working solutions fresh, immediately before use. Do not store dilute aqueous solutions of this compound. |
| Temperature changes. | Solubility is often temperature-dependent. If you prepare the solution at room temperature and then move it to a lower temperature (e.g., 4°C or an incubator at 37°C where evaporation can occur), the solubility parameters can change, leading to precipitation. Maintain a consistent temperature. |
| Interaction with plasticware. | Lipophilic compounds can sometimes adsorb to the surface of certain plastics, which can appear as a loss of compound from the solution. Use low-adhesion polypropylene tubes where possible. |
Data & Protocols
This compound Solubility Profile (Qualitative)
| Solvent | Solubility Class | Typical Use | Notes |
| Water / PBS | Insoluble / Very Poorly Soluble | Final working solution (diluted) | Direct dissolution is not recommended. |
| Ethanol (100%) | Moderately Soluble | Intermediate stock solution | May be used as a co-solvent, but DMSO is generally preferred for higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Primary stock solution (high conc.) | The recommended solvent for creating initial high-concentration stocks.[3][4] |
| Dimethylformamide (DMF) | Soluble | Alternative primary stock solvent | Similar properties to DMSO; can be used as an alternative. |
Experimental Protocol: Preparation of a this compound Working Solution
This protocol details the standard procedure for preparing a stable, dilute aqueous working solution of this compound from a DMSO stock for use in biological assays.
-
Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Weigh out the required amount of solid this compound powder (MW: 208.25 g/mol ). b. Add the appropriate volume of 100% anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add ~480 µL of DMSO for a 10 mM stock). c. Vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is a clear, particle-free solution. d. Aliquot into single-use vials and store at -20°C or -80°C.
-
Prepare Intermediate Dilutions (Optional but Recommended): a. To minimize pipetting errors and reduce the risk of precipitation, perform one or more serial dilutions from your high-concentration stock using 100% DMSO. For example, dilute the 10 mM stock to 1 mM.
-
Prepare Final Aqueous Working Solution: a. Pre-warm your final aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature. b. Vigorously vortex the aqueous buffer. c. While the buffer is still vortexing, add the required volume of the this compound DMSO stock drop-by-drop. This rapid mixing is critical to prevent precipitation. d. Example: To make 10 mL of a 10 µM working solution with 0.1% final DMSO, add 10 µL of a 10 mM this compound stock to 9.99 mL of aqueous buffer. e. Use the final working solution immediately. Do not store.
Visualized Workflows and Pathways
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing a this compound working solution.
Proposed Signaling Pathway of this compound Action
This compound, as a benzoquinone, is hypothesized to exert its biological effects through two primary mechanisms: the induction of Reactive Oxygen Species (ROS) and the modulation of the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound via ROS and NF-κB.
References
Technical Support Center: Minimizing Primin Cytotoxicity to Normal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with primin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on minimizing cytotoxicity to normal cells.
Frequently Asked Questions (FAQs)
Q1: this compound is showing high toxicity to my normal cell lines. What are the general strategies to mitigate this?
A1: High cytotoxicity in normal cells is a common challenge with many chemotherapeutic agents. For quinone-based compounds like this compound, several strategies can be explored:
-
Antioxidant Co-administration: this compound's cytotoxicity is linked to the generation of reactive oxygen species (ROS). Co-treatment with antioxidants may help protect normal cells. For instance, resveratrol has been shown to protect primary hepatocytes from hydroquinone-induced cytotoxicity by suppressing ROS and potentially modulating cytochrome P450 expression.[1]
-
Modulation of Cellular Detoxification Pathways: Healthy cells often have robust detoxification mechanisms, such as the glutathione (GSH) conjugation pathway, which can neutralize reactive quinones.[2] Enhancing GSH levels or the activity of related enzymes in normal cells could be a potential protective strategy.
-
Dose Optimization and Exposure Time: Carefully titrate the concentration of this compound and the duration of exposure. It's possible that a therapeutic window exists where cancer cells are sensitive, and normal cells can still recover. Shortening the exposure time might be sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells.
Q2: How can I quantitatively assess the selectivity of this compound for cancer cells over normal cells?
A2: The selectivity of a compound is typically determined by calculating the Selectivity Index (SI) . This is the ratio of the cytotoxic concentration in normal cells to that in cancer cells, often using the IC50 value (the concentration that inhibits 50% of cell growth).
Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells.[3][4] An SI value greater than or equal to 2 is generally considered indicative of selectivity.[4]
Q3: What is the underlying mechanism of this compound-induced cell death?
A3: this compound primarily induces apoptosis, a form of programmed cell death, in cancer cells. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events may include the activation of caspases, which are crucial executioner enzymes in the apoptotic cascade.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
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Possible Cause: Variations in cell seeding density. The density of cells at the time of treatment can significantly impact the apparent IC50 value.
-
Troubleshooting Step: Standardize your cell seeding protocol to ensure a consistent cell number per well in every experiment. Perform a preliminary experiment to determine the optimal seeding density for your specific cell lines.
-
Possible Cause: Differences in cytotoxicity assay methods. Different assays measure different cellular parameters (e.g., metabolic activity, membrane integrity), which can lead to varied IC50 values.[6]
-
Troubleshooting Step: Use multiple, mechanistically different cytotoxicity assays to obtain a more comprehensive and reliable assessment of this compound's effects. Clearly document the assay used when reporting IC50 values.
-
Possible Cause: Inconsistent drug preparation. This compound stability and solubility can affect its potency.
-
Troubleshooting Step: Prepare fresh this compound solutions for each experiment from a well-characterized stock. Ensure complete solubilization and protect the solution from light if it is light-sensitive.
Issue 2: High background cytotoxicity in control (vehicle-treated) normal cells.
-
Possible Cause: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Troubleshooting Step: Determine the maximum non-toxic concentration of your solvent on the normal cell line in a separate experiment. Ensure the final solvent concentration in your this compound-treated wells does not exceed this limit.
-
Possible Cause: Suboptimal cell culture conditions. Stressed cells are more susceptible to cytotoxic insults.
-
Troubleshooting Step: Ensure your normal cells are healthy and in the logarithmic growth phase before treatment. Maintain optimal culture conditions (e.g., pH, temperature, humidity, and media components).
Quantitative Data
A critical aspect of minimizing this compound's toxicity to normal cells is understanding its differential effects on cancerous and non-cancerous cells. The following table summarizes hypothetical IC50 values to illustrate how selectivity can be assessed. Note: Specific IC50 values for this compound can vary significantly between studies and cell lines.
| Cell Line | Cell Type | This compound IC50 (µM) | Selectivity Index (SI) | Reference |
| Normal Cells | ||||
| PBMC | Peripheral Blood Mononuclear Cells | 15.5 | - | Fictional Data |
| HFF-1 | Human Foreskin Fibroblast | 25.2 | - | Fictional Data |
| Cancer Cells | ||||
| K562 | Chronic Myelogenous Leukemia | 3.8 | 4.1 | Fictional Data |
| Jurkat | Acute T-cell Leukemia | 2.5 | 6.2 | Fictional Data |
| MM.1S | Multiple Myeloma | 4.1 | 3.8 | Fictional Data |
| A549 | Lung Carcinoma | 7.9 | 2.0 | Fictional Data |
| MCF-7 | Breast Adenocarcinoma | 6.3 | 2.5 | Fictional Data |
Note: The Selectivity Index (SI) is calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). For this table, the PBMC IC50 was used for the calculation.
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
This protocol outlines the general steps for determining the 50% inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity.
Materials:
-
96-well cell culture plates
-
Cell lines (normal and cancer)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the potential signaling cascade initiated by this compound, leading to apoptosis. This compound can induce both the intrinsic and extrinsic pathways.
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflow: Assessing Chemoprotective Agents
This diagram outlines a workflow for evaluating the effectiveness of a chemoprotective agent in mitigating this compound's cytotoxicity to normal cells.
Caption: Workflow for evaluating chemoprotective agents.
Logical Relationship: Strategies to Minimize this compound Cytotoxicity
This diagram illustrates the logical relationship between the problem of this compound's non-specific cytotoxicity and potential solutions.
Caption: Strategies for minimizing this compound cytotoxicity.
References
- 1. Resveratrol Inhibited Hydroquinone-Induced Cytotoxicity in Mouse Primary Hepatocytes [mdpi.com]
- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Primin
For researchers, scientists, and drug development professionals utilizing Primin (2-methoxy-6-pentyl-1,4-benzoquinone), ensuring its stability during storage is paramount to the accuracy and reproducibility of experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of this compound degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning brown. What is causing this discoloration and how can I prevent it?
A1: The browning of your this compound solution is a common indicator of degradation. This compound, a benzoquinone derivative, is susceptible to oxidation and polymerization, which can be accelerated by exposure to light, elevated temperatures, and oxygen. To prevent this, it is crucial to store this compound solutions in amber vials to protect them from light and at a reduced temperature, ideally between 2-8°C. Additionally, purging the vial headspace with an inert gas like argon or nitrogen can help to displace oxygen and minimize oxidative degradation.
Q2: What are the optimal long-term storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be kept in a tightly sealed container at 2-8°C. To further minimize degradation, especially from atmospheric moisture and oxygen, storing the container in a desiccator or under an inert atmosphere is recommended.
Q3: How does pH affect the stability of this compound in solution?
A3: Benzoquinones are generally more stable in acidic to neutral conditions. Alkaline conditions can promote the hydrolysis and degradation of this compound. Therefore, if preparing aqueous solutions, it is advisable to use a buffer system that maintains a pH in the acidic to neutral range.
Q4: I need to prepare a stock solution of this compound. What is the best solvent to use for optimal stability?
A4: While specific stability data for this compound in various solvents is not extensively published, for many quinone compounds, aprotic organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used for stock solutions. These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water. It is recommended to prepare fresh solutions for each experiment whenever possible. If a stock solution must be stored, it should be kept at 2-8°C, protected from light, and used within a short period.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound leading to lower active concentration. | 1. Prepare fresh this compound solutions for each experiment.2. Verify the purity of your this compound stock using a suitable analytical method like HPLC.3. Ensure proper storage conditions (2-8°C, protected from light) are maintained for both solid and solution forms. |
| Precipitate formation in a stored solution | Limited solubility at lower temperatures or potential degradation product formation. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves.2. If the precipitate remains, it may be a degradation product. The solution should be discarded and a fresh one prepared.3. Consider using a different solvent or a lower concentration if solubility is an issue. |
| Loss of biological activity | Chemical modification of the this compound molecule due to degradation. | 1. Confirm the identity and purity of your this compound sample before use.2. Follow strict storage and handling protocols to prevent degradation.3. Use a positive control in your experiments to ensure the assay is performing as expected. |
Factors Influencing this compound Degradation and Preventative Measures
The following diagram illustrates the key factors that can lead to the degradation of this compound and the recommended preventative measures to ensure its stability.
Caption: Factors contributing to this compound degradation and corresponding preventative actions.
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a clean, dry weighing boat.
-
Transfer the solid this compound to a volumetric flask.
-
Add a small amount of DMSO to dissolve the this compound completely.
-
Once dissolved, bring the solution to the final volume with DMSO.
-
Transfer the stock solution to an amber glass vial.
-
Gently flush the headspace of the vial with a stream of inert gas for 10-15 seconds.
-
Immediately cap the vial tightly.
-
Label the vial with the compound name, concentration, date of preparation, and solvent.
-
Store the stock solution at 2-8°C. It is recommended to use the solution as soon as possible, ideally within one week.
-
Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound. The specific parameters (e.g., column, mobile phase, flow rate) may need to be optimized for your specific HPLC system.
-
Objective: To quantify the remaining percentage of this compound in a sample after storage under specific conditions.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acid for pH adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Methodology:
-
Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Preparation of Sample Solution: Prepare a solution of the this compound sample to be tested at a known concentration.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 250-280 nm)
-
Column Temperature: 25°C
-
-
Procedure:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Integrate the peak area of this compound in the chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
The stability of this compound can be expressed as the percentage of the initial concentration remaining after a specific storage period and condition.
-
-
Forced Degradation Study Workflow
To understand the degradation pathways of this compound, a forced degradation study can be performed. This involves subjecting this compound solutions to harsh conditions to accelerate degradation.
Caption: Workflow for conducting a forced degradation study of this compound.
By adhering to these guidelines and protocols, researchers can significantly mitigate the risk of this compound degradation, ensuring the integrity of their samples and the reliability of their experimental outcomes.
Technical Support Center: Addressing Batch-to-Batch Variability of Primin
For researchers, scientists, and drug development professionals utilizing Primin (2-methoxy-6-pentyl-1,4-benzoquinone), ensuring experimental reproducibility is paramount. Batch-to-batch variability of this compound can introduce significant inconsistencies in experimental outcomes, leading to unreliable data and hindering research progress. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and manage issues arising from the variability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a naturally occurring benzoquinone that has garnered interest in the scientific community for its diverse biological activities. It is primarily used in cancer research for its cytotoxic and pro-apoptotic effects on various cancer cell lines.[1] Additionally, its role in modulating key signaling pathways makes it a valuable tool for studying cellular processes.
Q2: What are the potential sources of batch-to-batch variability in this compound?
A2: Batch-to-batch variability in this compound can stem from several factors during its synthesis and storage:
-
Purity Levels: The percentage of pure this compound may differ between batches.
-
Presence of Impurities: Byproducts from the synthetic process, residual solvents, or starting materials can contaminate the final product.[2][3][4][]
-
Degradation Products: this compound can degrade over time, especially when exposed to light, air, or improper storage conditions, leading to the formation of inactive or interfering compounds.[6][7]
-
Isomeric Ratio: The presence of structural isomers, if any, might vary between batches.
-
Solvent Residue: Different types or amounts of residual solvents from purification steps can be present.
Q3: How can I assess the quality of a new batch of this compound?
A3: It is crucial to have a quality control protocol for each new batch of this compound. A comprehensive approach includes:
-
Reviewing the Certificate of Analysis (CoA): The CoA from the supplier should provide information on purity (typically determined by HPLC), identity (confirmed by NMR and Mass Spectrometry), and levels of any known impurities.
-
Analytical Testing: Independent verification of purity using High-Performance Liquid Chromatography (HPLC) is recommended.[8][9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify organic impurities.[12][13][14][15][16]
-
Functional Assay: Perform a small-scale pilot experiment using a well-established assay (e.g., a cytotoxicity assay on a sensitive cell line) to compare the activity of the new batch against a previously validated batch.
Q4: What are the typical storage conditions for this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored in a tightly sealed, light-protected container in a cool and dry place. For long-term storage, it is advisable to store it at -20°C. Once dissolved in a solvent like DMSO, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[17]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cytotoxicity assays.
You observe that the half-maximal inhibitory concentration (IC50) of this compound varies significantly between experiments using different batches.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Varying Purity of this compound Batches | 1. Verify Purity: Re-analyze the purity of each this compound batch using HPLC. 2. Normalize Concentration: Adjust the concentration of this compound solutions based on the purity of each batch to ensure equivalent amounts of active compound are used. | HPLC Purity Analysis: - Column: C18 reverse-phase column. - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. - Detection: UV detector at an appropriate wavelength (e.g., 280 nm). - Quantification: Calculate the peak area of this compound relative to the total peak area to determine purity.[9] |
| Presence of Degradation Products | 1. Assess Degradation: Analyze the this compound stock solution for the presence of degradation products using HPLC-MS. 2. Fresh Stock Preparation: Prepare fresh stock solutions from solid this compound for each experiment. | HPLC-MS Analysis for Degradation: - Use the same HPLC method as for purity analysis, coupled with a mass spectrometer to identify the mass of potential degradation products.[18] |
| Solubility Issues | 1. Check Solubility: Visually inspect the this compound stock solution and the final dilutions in cell culture media for any precipitation. 2. Optimize Dissolution: Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution in aqueous media. Gentle warming and vortexing may be necessary. | Solubility Test: - Prepare the highest concentration of this compound in cell culture medium to be used in the experiment. - Incubate under the same conditions as the assay (e.g., 37°C, 5% CO2). - Visually inspect for precipitates at different time points. |
Issue 2: Unexpected or variable effects on signaling pathways.
You are investigating the effect of this compound on a specific signaling pathway (e.g., NF-κB, STAT3, MAPK), but the results are not reproducible across different batches.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Contaminants with Biological Activity | 1. Impurity Profiling: If possible, use HPLC-MS to identify any significant impurities in the this compound batches. 2. Test Impurity Effect: If a major impurity is identified and can be sourced, test its effect on the signaling pathway of interest independently. | Western Blot Analysis: - Treat cells with different batches of this compound at the same concentration and for the same duration. - Lyse the cells and perform western blotting for key proteins in the signaling pathway (e.g., phospho-NF-κB, phospho-STAT3, phospho-p38). - Compare the levels of protein phosphorylation between batches. |
| Variability in this compound's Intrinsic Activity | 1. Standardized Bioassay: Establish a robust and sensitive bioassay to qualify each new batch of this compound. This could be a simple apoptosis assay. 2. Acceptance Criteria: Define acceptance criteria for the bioactivity of new batches (e.g., must be within ±20% of the reference batch). | Caspase-3/7 Activity Assay: - Seed a sensitive cancer cell line in a 96-well plate. - Treat the cells with a fixed concentration of different this compound batches. - After a defined incubation period, measure caspase-3/7 activity using a commercially available luminescent or fluorescent kit. |
Quantitative Data Summary
Consistent quality control of this compound is essential for reproducible research. Below is a table summarizing key quality control parameters that should be considered for each batch.
| Parameter | Method | Typical Specification | Importance |
| Purity | HPLC-UV | ≥ 98% | Ensures the correct amount of active compound is used and minimizes the effects of impurities. |
| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure | Confirms the chemical structure of the compound. |
| Appearance | Visual | Yellow crystalline solid | A change in appearance can indicate degradation or contamination. |
| Solubility | Visual | Clear solution in DMSO at a specified concentration | Ensures the compound can be properly dissolved for use in experiments. |
| Residual Solvents | GC-MS | Below defined limits (e.g., <0.5%) | High levels of residual solvents can have their own biological effects. |
| Bioactivity | Cell-based assay (e.g., IC50) | Within an acceptable range of a reference standard | Confirms the biological potency of the batch. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Hydrogen peroxide priming modulates abiotic oxidative stress tolerance: insights from ROS detoxification and scavenging [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. symeres.com [symeres.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purity testing by HPLC - Chromatography Forum [chromforum.org]
- 9. uhplcs.com [uhplcs.com]
- 10. mdpi.com [mdpi.com]
- 11. industrialpharmacist.com [industrialpharmacist.com]
- 12. primescholars.com [primescholars.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. measurlabs.com [measurlabs.com]
- 16. quora.com [quora.com]
- 17. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Safe Handling of Primin in the Laboratory: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling of Primin in a laboratory setting. This compound is a hazardous chemical that requires strict adherence to safety protocols to prevent exposure and ensure a safe working environment. This guide offers troubleshooting advice and answers to frequently asked questions regarding its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound (CAS 15121-94-5) is classified as a hazardous substance with the following GHS hazard classifications[1]:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
May cause an allergic skin reaction. [1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled. [1]
It is a known skin irritant and a potent sensitizer, meaning that repeated exposure can lead to the development of allergic reactions.[2][3]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Warning) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Warning) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Warning) |
| H317: May cause an allergic skin reaction | Sensitization, Skin (Warning) |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Sensitization, respiratory (Danger) |
Q2: What immediate actions should I take in case of accidental exposure to this compound?
A2: Immediate and appropriate first aid is crucial in the event of this compound exposure.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Q3: What are the signs and symptoms of an allergic reaction to this compound?
A3: An allergic reaction to this compound can manifest as skin or respiratory symptoms.
-
Skin: Redness, itching, rash, hives, or swelling of the skin.
-
Respiratory: Shortness of breath, wheezing, coughing, or tightness in the chest.
In severe cases, a systemic allergic reaction known as anaphylaxis can occur, which is a medical emergency. Symptoms include difficulty breathing, swelling of the face and throat, a rapid heartbeat, and a drop in blood pressure. If anaphylaxis is suspected, call for emergency medical assistance immediately.
Troubleshooting Guide
Problem: I need to weigh solid this compound. What precautions should I take to minimize inhalation risk?
Solution:
-
Engineering Controls: Always handle solid this compound in a certified chemical fume hood or a glove box to contain any dust.
-
Personal Protective Equipment (PPE): Wear a properly fitted respirator with a particulate filter, in addition to standard PPE (lab coat, gloves, and eye protection).
-
Work Practices: Use a microbalance with a draft shield. Handle the material gently to avoid creating airborne dust. Clean the work area with a damp cloth after weighing; do not dry sweep.
Problem: I'm unsure which type of gloves provides the best protection against this compound.
Solution:
-
Glove Selection: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals. It is crucial to check the glove manufacturer's chemical resistance guide.
-
Glove Usage:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
Double-gloving can provide an extra layer of protection.
-
Change gloves frequently, especially if they become contaminated.
-
Wash hands thoroughly after removing gloves.
-
Problem: A small amount of this compound powder has spilled on the laboratory bench.
Solution:
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Wear appropriate PPE: This includes a lab coat, chemical-resistant gloves, eye protection, and a respirator.
-
Containment: Gently cover the spill with an absorbent material, such as a chemical absorbent pad or vermiculite, to prevent it from becoming airborne.
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's guidelines.
Problem: How should I dispose of waste containing this compound?
Solution:
This compound waste is considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: Collect all this compound-contaminated waste (e.g., unused product, contaminated labware, gloves, absorbent materials) in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal. Do not dispose of this compound waste in the regular trash or down the drain.
Experimental Protocols & Visualizations
Standard Operating Procedure (SOP) for Handling this compound
This workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Logical Relationship for Personal Protective Equipment (PPE) Selection
This diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
References
Technical Support Center: Managing Autofluorescence in Imaging Studies
Welcome to the technical support center for managing autofluorescence in your imaging experiments. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with background fluorescence, particularly when working with small molecules like Primin and other compounds that may exhibit fluorescent properties.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging studies?
Autofluorescence is the natural emission of light by biological structures or other molecules within a sample when excited by a light source. This intrinsic fluorescence can originate from various endogenous molecules such as collagen, elastin, NADH, and lipofuscin.[1][2] It can also be induced by fixation methods, particularly those using aldehyde-based fixatives like formaldehyde and glutaraldehyde.[1][3] Autofluorescence becomes a significant issue in fluorescence microscopy as it can obscure the specific signal from your fluorescently labeled probes, leading to a low signal-to-noise ratio, false positives, and difficulty in interpreting your results.[4]
Q2: I am working with this compound (a benzoquinone) and experiencing high background fluorescence. Is this compound autofluorescent?
While specific data on the autofluorescent properties of this compound are not extensively documented in readily available literature, its chemical structure as a benzoquinone suggests it may possess some fluorescent characteristics. Benzoquinones have been shown to have distinct fluorescence spectra. However, it's also important to note that some benzoquinones can act as fluorescence quenchers, a process that decreases the fluorescent intensity of other substances.[5][6] Therefore, the high background you are observing could be due to the autofluorescence of this compound itself, its interaction with other components in your sample, or other common sources of autofluorescence in your biological specimen.
Q3: How can I determine the source of the autofluorescence in my samples?
Identifying the source of autofluorescence is a critical first step in troubleshooting. A simple and effective method is to prepare control samples.[2]
-
Unstained Control: Image a sample that has not been treated with any fluorescent labels or antibodies. Any fluorescence detected in this sample is inherent to the tissue or has been induced by sample preparation (e.g., fixation).[2][7]
-
Secondary Antibody Only Control: This control helps to identify non-specific binding of the secondary antibody.
-
Vehicle Control: If you are treating your cells or tissues with a compound like this compound dissolved in a vehicle (e.g., DMSO), image a sample treated only with the vehicle to see if it contributes to the background fluorescence.
By comparing the fluorescence in these controls to your fully stained experimental sample, you can pinpoint the primary source of the unwanted background signal.
Q4: What are the general strategies to reduce or eliminate autofluorescence?
There are several approaches to manage autofluorescence, which can be broadly categorized as follows:
-
Optimizing Sample Preparation: Modifying your fixation and sample handling protocols can significantly reduce autofluorescence.
-
Using Chemical Quenching Agents: A variety of chemical reagents can be applied to your samples to quench or reduce autofluorescence.
-
Adjusting Imaging Parameters and Fluorophore Selection: Strategic choices in fluorophores and imaging settings can help to spectrally separate the specific signal from the background autofluorescence.
-
Post-Acquisition Image Processing: Digital image processing techniques can be used to subtract the autofluorescence signal from your images.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered with autofluorescence.
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in all channels | Endogenous autofluorescence from the tissue (e.g., collagen, lipofuscin).[1] | 1. Perfuse tissues with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[1][2] 2. Use a chemical quenching agent. Sudan Black B is effective for lipofuscin, but be aware it can fluoresce in the far-red.[1] Other options include Trypan Blue and commercial reagents like TrueVIEW™.[2] 3. Photobleaching: Expose the sample to the excitation light for an extended period before imaging to "burn out" the autofluorescence. This should be done carefully to avoid damaging the specific signal. |
| High background after fixation | Aldehyde-based fixatives (formaldehyde, glutaraldehyde) can induce autofluorescence.[1][3] Glutaraldehyde is a stronger inducer of autofluorescence than formaldehyde.[3] | 1. Reduce fixation time to the minimum necessary for adequate preservation of morphology.[1] 2. Switch to a non-aldehyde fixative such as ice-cold methanol or ethanol if compatible with your antibodies and experimental goals.[2] 3. Treat with Sodium Borohydride (NaBH₄): This reducing agent can diminish aldehyde-induced autofluorescence.[1][7] |
| Autofluorescence is spectrally broad (appears in multiple channels) | Many autofluorescent molecules have broad emission spectra.[3][9] | 1. Choose fluorophores in the far-red or near-infrared spectrum. Autofluorescence is typically strongest in the blue and green regions of the spectrum and diminishes at longer wavelengths.[1][2] 2. Use fluorophores with narrow emission spectra to minimize overlap with the broad autofluorescence signal.[2] 3. Spectral Imaging and Linear Unmixing: If your microscope is equipped for spectral imaging, you can capture the emission spectrum of the autofluorescence from an unstained control and then use linear unmixing algorithms to computationally subtract this signal from your experimental images. |
| Signal from my compound of interest (e.g., this compound) is weak and the background is high | The compound itself may have low quantum yield, or it might be acting as a fluorescence quencher for your fluorescent labels. | 1. Characterize the spectral properties of your compound: If possible, measure the excitation and emission spectra of this compound to understand its fluorescent properties and potential for spectral overlap with your chosen fluorophores. 2. Choose spectrally distinct fluorophores: Select fluorescent labels that are well-separated from the potential emission spectrum of your compound. 3. Consider label-free imaging techniques: If the autofluorescence of your compound is a persistent issue, you might explore alternative imaging modalities that do not rely on fluorescence, such as Raman microscopy or mass spectrometry imaging. |
Quantitative Data on Autofluorescence Quenching Agents
The effectiveness of different quenching agents can vary depending on the source of autofluorescence and the tissue type. The following table summarizes some commonly used quenchers and their applications.
| Quenching Agent | Target Autofluorescence Source | Concentration & Incubation | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced fluorescence | 0.1% - 1% in PBS for 10-30 minutes | Effective for reducing background from formaldehyde or glutaraldehyde fixation.[7] | Can have variable results and may damage some epitopes.[1] Prepare fresh. |
| Sudan Black B | Lipofuscin | 0.1% - 0.3% in 70% ethanol for 5-20 minutes | Very effective at quenching lipofuscin autofluorescence.[1] | Can introduce a dark precipitate and may fluoresce in the far-red channel.[1] |
| Trypan Blue | General background | 0.05% - 0.5% in PBS for 1-10 minutes | Can reduce background from various sources. | Can reduce specific signal intensity. |
| Copper Sulfate (CuSO₄) in Ammonium Acetate Buffer | Lipofuscin and other endogenous pigments | 10 mM CuSO₄ in 50 mM ammonium acetate buffer (pH 5.0) for 10-90 minutes | Effective for some types of endogenous autofluorescence.[1] | May not be universally effective and can impact specific staining. |
| TrueVIEW™ (Vector Labs) | Non-lipofuscin sources (collagen, elastin, red blood cells, aldehyde fixation) | Per manufacturer's instructions | Easy to use and compatible with a wide range of fluorophores.[1] | Commercial reagent with associated cost. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
After fixation and permeabilization steps, wash the samples three times with Phosphate Buffered Saline (PBS).
-
Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: NaBH₄ is a hazardous substance; handle with appropriate safety precautions.
-
Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard blocking and immunolabeling protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
-
After completing your fluorescent labeling and final washes, prepare a 0.1% Sudan Black B solution in 70% ethanol. Stir for 1-2 hours and filter to remove any undissolved particles.
-
Incubate the slides with the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Briefly rinse the slides with 70% ethanol.
-
Wash the slides thoroughly with PBS.
-
Mount the coverslips with an appropriate mounting medium.
Visualizations
Caption: Experimental workflow for identifying and managing autofluorescence.
Caption: A decision-making flowchart for troubleshooting autofluorescence.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. A fluorescent covalent organic framework for visual detection of p-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 8. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autofluorescence | Nikon’s MicroscopyU [microscopyu.com]
Primin Research Technical Support Center
Welcome to the technical support center for researchers working with Primin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your studies of this potent sensitizing hapten.
Frequently Asked Questions (FAQs)
A collection of common questions regarding the experimental use of this compound.
| Question ID | Question | Answer |
| PR-FAQ-001 | What is the primary mechanism of this compound-induced contact hypersensitivity? | This compound, a hapten, induces a Type IV hypersensitivity reaction known as allergic contact dermatitis (ACD). This process involves two key phases: a sensitization phase, where initial exposure leads to the priming of T-cells, and an elicitation phase, where subsequent contact triggers a T-cell mediated inflammatory response.[1][2] |
| PR-FAQ-002 | How does this compound interact with skin components to initiate an immune response? | As a benzoquinone, this compound is a reactive electrophile. It is thought to form a quinone methide intermediate that covalently binds to nucleophilic amino acid residues (like cysteine and lysine) in skin proteins.[3][4] This protein-hapten complex is then recognized as a foreign antigen by the immune system. |
| PR-FAQ-003 | Which cell types are critical in the response to this compound? | Keratinocytes, Langerhans cells (a type of dendritic cell in the epidermis), and T-lymphocytes are the primary cells involved. Keratinocytes release pro-inflammatory mediators, Langerhans cells process and present the this compound-protein antigen, and T-cells orchestrate the inflammatory response.[1][5] |
| PR-FAQ-004 | What are the expected downstream signaling pathways activated by this compound in skin cells? | As a sensitizing agent, this compound is expected to activate key inflammatory signaling pathways in keratinocytes and dendritic cells, most notably the NF-κB and STAT3 pathways. These pathways are central to the production of cytokines and chemokines that drive the inflammatory response in allergic contact dermatitis. |
| PR-FAQ-005 | How should I prepare and store this compound solutions for my experiments? | This compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) for in vitro studies or in a vehicle such as acetone:olive oil for in vivo skin application. Due to its reactivity, it is advisable to prepare fresh solutions for each experiment. For short-term storage, aliquots in an anhydrous solvent can be stored at -20°C or -80°C, protected from light. Long-term storage in solution may lead to degradation. |
Signaling Pathways in this compound-Induced Allergic Contact Dermatitis
This compound, as a hapten, triggers a cascade of signaling events in skin cells, leading to inflammation. Below are diagrams of the key signaling pathways implicated in this process.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Tailored amination enables switchable synthesis of α- and γ-amino acid derivatives from extended quinone methides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aberrant NF-kappaB activity in HaCaT cells alters their response to UVB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alternative Methods for Skin-Sensitization Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected data from Primin studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Primin (2-methoxy-6-pentyl-1,4-benzoquinone).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound (CAS 15121-94-5) is a naturally occurring benzoquinone derived from plants such as Primula obconica.[1][2] It is recognized for a range of biological effects, including:
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Antimicrobial and Antiprotozoal Properties: this compound has demonstrated significant in vitro activity against various pathogens.[3][4]
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Antitumor Activity: It has shown cytotoxic effects against several cancer cell lines.[5][6]
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Anti-inflammatory Effects: this compound is known to inhibit pro-inflammatory pathways.[2]
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Allergenic Potential: It is a well-documented contact allergen, a primary cause of contact dermatitis from Primula plants.[2][5]
Q2: What are the primary challenges when working with this compound in a research setting?
Researchers may encounter several challenges, including:
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Discrepancies between in vitro and in vivo results: In vitro potency may not always translate to in vivo efficacy due to factors like toxicity and bioavailability.[3]
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Cytotoxicity: this compound can exhibit significant toxicity, particularly at higher concentrations, which can affect experimental outcomes.[3]
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Allergenic Reactions: As a potent sensitizer, researchers must handle this compound with appropriate safety measures to avoid allergic contact dermatitis.[2][5]
-
Solubility: Like many natural products, achieving and maintaining the desired concentration in aqueous solutions for cell-based assays can be challenging.
Q3: What safety precautions should be taken when handling this compound?
Due to its allergenic nature, strict safety protocols are necessary:
-
Always handle this compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid direct skin and eye contact. In case of contact, wash the affected area thoroughly with soap and water.
-
Be aware of the potential for respiratory sensitization, although skin contact is the primary concern.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Incorrect concentration calculation or dilution error. | Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions from a new stock solution. |
| Cell line hypersensitivity. | Test this compound on a panel of different cell lines to determine a therapeutic window. Some cell lines may be inherently more sensitive. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a solvent-only control. |
| Contamination of this compound stock. | If possible, verify the purity of your this compound sample using analytical methods like HPLC or mass spectrometry. |
Issue 2: Inconsistent Anti-inflammatory Assay Results
| Possible Cause | Troubleshooting Step |
| Variability in cell activation. | Standardize the method used to induce inflammation in your cell model (e.g., LPS concentration and incubation time). |
| Assay interference. | This compound, as a quinone, can potentially interfere with certain assay readouts (e.g., those based on redox reactions). Use an alternative assay method to confirm your results. |
| Time-dependent effects. | Perform a time-course experiment to determine the optimal time point for observing the anti-inflammatory effects of this compound. |
Issue 3: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
| Possible Cause | Troubleshooting Step |
| Poor bioavailability. | Investigate different formulation strategies or routes of administration to improve the absorption and distribution of this compound. |
| Rapid metabolism. | Conduct pharmacokinetic studies to determine the half-life of this compound in your animal model. |
| Toxicity at therapeutic doses. | The dose required for a therapeutic effect may be too close to the toxic dose.[3] Consider dose-ranging studies to find a safe and effective concentration. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound.
Table 1: In Vitro Antiprotozoal and Cytotoxic Activity of this compound
| Organism/Cell Line | IC50 (µM) |
| Trypanosoma brucei rhodesiense | 0.144[3] |
| Leishmania donovani | 0.711[3] |
| Mammalian Cells (general cytotoxicity) | 15.4[3] |
Table 2: In Vivo Toxicity of this compound
| Animal Model | Dose | Route | Outcome |
| Mouse (Trypanosoma b. brucei model) | 20 mg/kg | Intraperitoneal | Failed to cure infection[3] |
| Mouse (Leishmania donovani model) | 30 mg/kg | Intraperitoneal | Toxic[3] |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Hypothetical drug development workflow for this compound.
References
- 1. This compound | C12H16O3 | CID 84800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 15121-94-5 | FP65541 | Biosynth [biosynth.com]
- 3. Antituberculotic and antiprotozoal activities of this compound, a natural benzoquinone: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 15121-94-5 [chemicalbook.com]
- 6. glpbio.com [glpbio.com]
Technical Support Center: Enhancing the Bioavailability of Primin for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Primin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vivo experiments, with a focus on enhancing the bioavailability of this promising natural compound.
Frequently Asked Questions (FAQs)
What is this compound and what are its key properties?
This compound (2-methoxy-6-n-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone isolated from plants of the Primula genus. It has demonstrated antimicrobial and antitumor properties.[1] Key physicochemical properties are summarized in the table below.
What is the aqueous solubility of this compound and what are the implications for in vivo studies?
This compound is very slightly soluble in water, with a reported solubility of 0.44 g/L at 25°C.[2] This low aqueous solubility is a significant hurdle for achieving adequate oral bioavailability, as dissolution in gastrointestinal fluids is a prerequisite for absorption.
What is the lipophilicity of this compound?
The lipophilicity of a compound is a critical factor influencing its ability to cross biological membranes. The partition coefficient (LogP) is a common measure of lipophilicity. The calculated XLogP3 for this compound is 2.6.[3] This value suggests that this compound has a moderate degree of lipophilicity.
Are there any in vivo toxicity data available for this compound?
A study involving intraperitoneal (i.p.) administration in mice determined the median lethal dose (LD50) to be 12.78 mg/kg.[4] This study also noted that this compound caused local irritation on rat skin and rabbit vascular endothelium.[4] It is important to consider these potential toxicities when designing in vivo experiments.
Has this compound been detected in the bloodstream after in vivo administration?
Following intraperitoneal injection in mice at doses of 1 and 3 mg/kg, this compound was detected in the blood after the fourth and fifth hours using a microbiological method.[4] This indicates that this compound can enter systemic circulation, although this study did not evaluate oral administration.
Troubleshooting Guide
Issue: Low or inconsistent drug exposure in vivo after oral administration.
Possible Cause 1: Poor Dissolution in Gastrointestinal Fluids
Due to its low aqueous solubility, this compound may not dissolve efficiently in the stomach and intestines, leading to poor absorption.
Troubleshooting Steps:
-
Particle Size Reduction: Consider micronization or nanocrystal technology to increase the surface area of the this compound powder, which can enhance the dissolution rate.
-
Formulation with Solubilizing Agents:
-
Co-solvents: Prepare a liquid formulation using a mixture of water and a biocompatible co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol).
-
Surfactants: Incorporate non-ionic surfactants such as Tween 80 or Pluronic F127 to form micelles that can encapsulate this compound and increase its solubility.
-
Cyclodextrins: Investigate the use of cyclodextrins (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) to form inclusion complexes with this compound, thereby improving its aqueous solubility.
-
-
Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC). This can be achieved through methods like solvent evaporation or hot-melt extrusion to maintain the drug in an amorphous, more soluble state.
Possible Cause 2: Low Permeability Across the Intestinal Epithelium
While this compound's LogP suggests it may have reasonable membrane permeability, this has not been experimentally confirmed. Poor permeability can be a limiting factor for absorption.
Troubleshooting Steps:
-
In Vitro Permeability Assessment (Caco-2 Assay): Before proceeding with extensive in vivo studies, it is highly recommended to perform a Caco-2 permeability assay. This will provide data on the apparent permeability coefficient (Papp) of this compound and indicate whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[5][6][7][8]
-
Inclusion of Permeation Enhancers: If permeability is found to be low, consider the addition of GRAS (Generally Recognized as Safe) permeation enhancers to your formulation. These should be used with caution and at low concentrations to avoid intestinal damage.
Possible Cause 3: First-Pass Metabolism
This compound may be subject to rapid metabolism in the intestines or liver (first-pass effect) before it reaches systemic circulation.
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to investigate the metabolic stability of this compound in vitro. This can help identify the major metabolic pathways and the enzymes involved.
-
Prodrug Approach: As suggested by one study, synthesizing a prodrug of this compound, such as a tetrahydropyranyl ether derivative, could potentially protect the active molecule from premature metabolism and reduce toxicity.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [3] |
| Molar Mass | 208.25 g/mol | [3] |
| Aqueous Solubility | 0.44 g/L (at 25°C) | [2] |
| Calculated LogP | 2.6 | [3] |
| LD50 (i.p., mice) | 12.78 mg/kg | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a suitable organic solvent such as DMSO or ethanol to dissolve the this compound completely. Aim for a high concentration stock solution (e.g., 10-50 mM).
-
To aid dissolution, the tube can be gently heated to 37°C and vortexed or placed in an ultrasonic bath for a short period.
-
For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: Caco-2 Permeability Assay Workflow
A Caco-2 permeability assay is a standard in vitro method to predict intestinal drug absorption.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study (Apical to Basolateral - A to B):
-
Wash the monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test solution containing this compound (at a known concentration) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Study (Basolateral to Apical - B to A): To assess active efflux, perform the transport study in the reverse direction by adding the this compound solution to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
-
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Figure 1. Key challenges and formulation strategies for enhancing the oral bioavailability of this compound.
Figure 2. Proposed signaling pathways for this compound-induced apoptosis in cancer cells.[9]
References
- 1. Synthesis and antitumour activity of the this compound (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | C12H16O3 | CID 84800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Pharmacological properties of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Prymnesium parvum extracts and prymnesin analogs on epithelial fish gill cells RTgill-W1 and the human colon cell line HCEC-1CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 9. Cytotoxic mechanisms of this compound, a natural quinone isolated from Eugenia hiemalis, on hematological cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activities of Primin and Penicillin
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimicrobial agents, a comprehensive comparison of the naturally occurring benzoquinone, primin, and the widely-used antibiotic, penicillin, reveals distinct differences in their mechanisms of action and antimicrobial efficacy. This guide provides a detailed analysis for researchers, scientists, and drug development professionals, summarizing available experimental data to objectively evaluate their potential applications.
Executive Summary
Penicillin, a cornerstone of antibiotic therapy, functions by inhibiting the synthesis of the bacterial cell wall, a mechanism that is highly effective against susceptible Gram-positive bacteria. This compound (2-methoxy-6-n-pentyl-p-benzoquinone), a compound isolated from plants of the Primula genus, has demonstrated broad-spectrum antimicrobial properties, although the precise mechanism of action is still under investigation. This comparison guide delves into the available data on their respective antimicrobial activities, highlighting their differing modes of action and efficacy against various bacterial strains.
Data Presentation: Antimicrobial Efficacy
The antimicrobial activity of both compounds is quantitatively assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. While extensive data is available for penicillin against a wide array of bacteria, specific MIC values for this compound are less documented in publicly available literature. The following table summarizes representative MIC values for penicillin against common bacterial strains. It is important to note that direct comparative studies providing MIC values for this compound against the same strains are limited.
| Microorganism | Penicillin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | 0.125 - >1024[1][2][3] | Data not available |
| Escherichia coli | Data not available | Data not available |
| Streptococcus pneumoniae | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available |
Note: Penicillin MIC values can vary significantly depending on the bacterial strain and the presence of resistance mechanisms, such as the production of β-lactamase. For instance, penicillin-sensitive S. aureus (PSSA) may have an MIC of ≤0.125 µg/mL, while resistant strains can exhibit much higher MICs.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method used to quantify the in vitro effectiveness of an antimicrobial agent. A common and reliable method is the broth microdilution assay.
Broth Microdilution Assay Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (this compound or penicillin) is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific concentration (typically 5 x 10^5 colony-forming units per milliliter).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Penicillin's Mechanism of Action: Inhibition of Cell Wall Synthesis
Proposed Mechanism of Action for this compound
The exact molecular mechanism of this compound's antimicrobial activity is not yet fully elucidated. However, based on the known activities of other quinone compounds, a likely mechanism involves the generation of reactive oxygen species (ROS) and interference with cellular respiration.
Conclusion
Penicillin remains a vital antibiotic, particularly for infections caused by susceptible Gram-positive bacteria, due to its well-understood and specific mechanism of action. This compound, a natural compound, shows promise as a broad-spectrum antimicrobial agent. However, a significant gap in the current research is the lack of comprehensive quantitative data, such as MIC values against a wide range of clinically relevant bacteria, and a detailed understanding of its molecular targets. Further research is imperative to fully assess the therapeutic potential of this compound and to establish a direct and robust comparison with established antibiotics like penicillin. Such studies will be crucial in determining its future role in the fight against antimicrobial resistance.
References
Comparative Efficacy of Pristimerin and Other Natural Antitumor Compounds: A Guide for Researchers
An objective analysis of the antitumor potential of pristimerin in comparison to other well-documented natural compounds, supported by experimental data and detailed methodologies.
Introduction
The search for novel, effective, and less toxic cancer therapeutics has led to a significant focus on natural compounds. Among these, pristimerin, a quinonemethide triterpenoid, has emerged as a potent antitumor agent. This guide provides a comparative analysis of the efficacy of pristimerin against other widely studied natural antitumor compounds, namely curcumin and resveratrol. The comparison is based on quantitative data from in vitro studies, with a focus on the half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Detailed experimental protocols and an overview of the key signaling pathways involved are also presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Cytotoxicity
The antitumor efficacy of a compound is often initially assessed by its cytotoxicity against cancer cell lines. The IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment. The following table summarizes the IC50 values for pristimerin, curcumin, and resveratrol across a range of human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Pristimerin | HT1080 | Fibrosarcoma | 24 | 0.16 | [1] |
| HT1080 | Fibrosarcoma | 48 | 0.13 | [1] | |
| MNNG | Osteosarcoma | 24 | 0.80 ± 0.02 | [2] | |
| MNNG | Osteosarcoma | 48 | 0.39 ± 0.02 | [2] | |
| MNNG | Osteosarcoma | 72 | 0.32 ± 0.01 | [2] | |
| 143B | Osteosarcoma | 24 | 0.54 ± 0.04 | [2] | |
| 143B | Osteosarcoma | 48 | 0.31 ± 0.002 | [2] | |
| 143B | Osteosarcoma | 72 | 0.29 ± 0.004 | [2] | |
| A549 | Lung Carcinoma | 72 | 0.4 - 0.6 | [1] | |
| HepG2 | Liver Carcinoma | 72 | 0.4 - 0.6 | [1] | |
| Hep3B | Liver Carcinoma | 72 | 0.4 - 0.6 | [1] | |
| MCF-7 | Breast Cancer | 24 | 1.4 - 1.6 | [1] | |
| MDA-MB-231 | Breast Cancer | 24 | 0.5 - 0.6 | [1] | |
| Curcumin | A549 | Lung Cancer | 24 | 33 | [3][4] |
| MCF-7 | Breast Cancer | 24 | 44.61 | [5] | |
| MDA-MB-231 | Breast Cancer | 24 | 54.68 | [5] | |
| T47D | Breast Cancer (ER+) | - | 2.07 ± 0.08 | [6] | |
| MCF-7 | Breast Cancer (ER+) | - | 1.32 ± 0.06 | [6] | |
| MDA-MB-415 | Breast Cancer (ER+) | - | 4.69 ± 0.06 | [6] | |
| MDA-MB-231 | Breast Cancer (ER-) | - | 11.32 ± 2.13 | [6] | |
| MDA-MB-468 | Breast Cancer (ER-) | - | 18.61 ± 3.12 | [6] | |
| BT-20 | Breast Cancer (ER-) | - | 16.23 ± 2.16 | [6] | |
| Resveratrol | MCF-7 | Breast Cancer | 24 | 51.18 | [7][8] |
| HepG2 | Liver Carcinoma | 24 | 57.4 | [7][8] | |
| HeLa | Cervical Cancer | 48 | 200 - 250 | [9] | |
| MDA-MB-231 | Breast Cancer | 48 | 200 - 250 | [9] | |
| MCF-7 | Breast Cancer | 48 | 400 - 500 | [9] | |
| SiHa | Cervical Cancer | 48 | 400 - 500 | [9] | |
| A549 | Lung Cancer | 48 | 400 - 500 | [9] | |
| SW480 | Colon Cancer | - | ~70 - 150 | [10][11] | |
| HCE7 | Colon Cancer | - | ~70 - 150 | [10][11] | |
| Seg-1 | Esophageal Cancer | - | ~70 - 150 | [10][11] | |
| HL60 | Leukemia | - | ~70 - 150 | [10][11] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pristimerin, curcumin, resveratrol) in the complete growth medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with the desired concentrations of the natural compounds for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Action
The antitumor activity of these natural compounds stems from their ability to modulate multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Pristimerin
Pristimerin exerts its potent anticancer effects by targeting several key signaling pathways[12][13][14][15][16]:
-
NF-κB Pathway: Pristimerin inhibits the activation of NF-κB, a key transcription factor that promotes inflammation, cell survival, and proliferation. This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin.
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival. Pristimerin has been shown to suppress the phosphorylation of Akt and mTOR, thereby inhibiting downstream signaling that promotes cancer progression[15][16].
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Pristimerin can modulate the activity of key components of this pathway, such as ERK, JNK, and p38, often leading to the induction of apoptosis.
-
Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is common in many cancers. Pristimerin can suppress this pathway, leading to reduced cancer cell proliferation and survival[15][16].
-
Induction of Apoptosis and Autophagy: Pristimerin is a potent inducer of both apoptosis (programmed cell death) and autophagy (a cellular self-degradation process) in cancer cells[12].
Caption: Pristimerin's multifaceted antitumor activity involves the modulation of several critical signaling pathways.
Curcumin
Curcumin, the active component of turmeric, has been extensively studied for its anticancer properties. It influences a wide array of signaling pathways[17][18][19][20]:
-
NF-κB Pathway: Similar to pristimerin, curcumin is a potent inhibitor of NF-κB activation, thereby reducing inflammation and promoting apoptosis.
-
PI3K/Akt/mTOR Pathway: Curcumin has been shown to inhibit this pathway, leading to decreased cell proliferation and survival in various cancers[18][20].
-
MAPK Pathway: Curcumin can modulate the MAPK signaling cascade, which can lead to cell cycle arrest and apoptosis.
-
p53 Pathway: Curcumin can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis.
-
JAK/STAT Pathway: Curcumin can inhibit the JAK/STAT pathway, which is often constitutively active in cancer and promotes cell proliferation and survival.
Caption: Curcumin's anticancer effects are mediated through its interaction with multiple signaling cascades.
Resveratrol
Resveratrol, a polyphenol found in grapes and other fruits, also exhibits significant antitumor activity through the modulation of various signaling pathways[21][22][23][24][25]:
-
Sirtuin (SIRT1) Pathway: Resveratrol is a well-known activator of SIRT1, a protein that plays a role in cell metabolism, stress resistance, and longevity. SIRT1 activation can have complex, context-dependent effects on cancer cells.
-
AMPK Pathway: Resveratrol can activate AMP-activated protein kinase (AMPK), a key energy sensor that can inhibit cell growth and proliferation when activated.
-
NF-κB Pathway: Resveratrol can inhibit the NF-κB signaling pathway, similar to pristimerin and curcumin.
-
PI3K/Akt/mTOR Pathway: Resveratrol has been shown to inhibit this pro-survival pathway in various cancer models.
-
Wnt/β-catenin Pathway: Resveratrol can also suppress the Wnt/β-catenin signaling pathway, which is implicated in cancer development and progression.
Caption: Resveratrol influences several key pathways involved in cancer cell metabolism, survival, and proliferation.
Experimental Workflow
The general workflow for assessing the antitumor efficacy of natural compounds in vitro is a multi-step process that begins with cytotoxicity screening and progresses to more detailed mechanistic studies.
Caption: A typical experimental workflow for evaluating the in vitro antitumor efficacy of natural compounds.
Conclusion
Based on the available in vitro data, pristimerin consistently demonstrates potent antitumor activity at significantly lower concentrations (sub-micromolar to low micromolar range) compared to curcumin and resveratrol (micromolar range). This suggests that pristimerin may have a higher intrinsic cytotoxicity against a broad range of cancer cell lines. All three compounds, however, exhibit promising anticancer properties by modulating multiple critical signaling pathways, including those involved in cell proliferation, survival, and apoptosis. The choice of compound for further preclinical and clinical development will depend on a variety of factors, including the specific cancer type, the desired therapeutic window, and the pharmacokinetic and pharmacodynamic properties of each compound. This guide provides a foundational comparison to aid researchers in their ongoing efforts to develop effective cancer therapies from natural sources.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Antitumor effects of pristimerin on human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. wcrj.net [wcrj.net]
- 6. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 9. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Potential and Molecular Targets of Pristimerin in Human Malignancies [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review [frontiersin.org]
- 17. Role of the Dietary Phytochemical Curcumin in Targeting Cancer Cell Signalling Pathways [mdpi.com]
- 18. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibitory Potential of Resveratrol in Cancer Metastasis: From Biology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Molecular mechanisms of resveratrol as chemo and radiosensitizer in cancer [frontiersin.org]
- 25. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
A Comparative Guide to the Reproducibility of Primin's Biological Effects
This compound (2-methoxy-6-n-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone derived from plants like Primula obconica[1]. It is recognized for a range of biological activities, most notably its cytotoxic effects against cancer cells and its role as a potent contact allergen. The reproducibility of these effects is critical for its potential consideration in therapeutic development and for understanding its toxicological profile. This guide provides a comparative analysis of this compound's biological activities, supported by experimental data and detailed protocols to assess the consistency and reliability of its reported effects.
Section 1: Cytotoxic and Anti-cancer Effects
This compound has been consistently reported to exhibit strong cytotoxic effects against various cancer cell lines, particularly those of hematological origin. The primary mechanism of action is the induction of apoptosis.
Data Presentation: Comparative Cytotoxicity of this compound
The reproducibility of this compound's cytotoxic effect is supported by its activity against multiple hematological cancer cell lines. A key study demonstrates that this compound's cytotoxicity is both concentration- and time-dependent[2]. While data from multiple independent studies on the same cell lines are limited, the consistent high potency across different hematological cancer types suggests a reproducible mechanism of action against this class of malignancies.
| Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Data Source / Reference |
| K562 | Chronic Myelogenous Leukemia | 24h | 1.84 ± 0.11 | [2] |
| Jurkat | Acute T-cell Leukemia | 24h | 2.15 ± 0.17 | [2] |
| MM.1S | Multiple Myeloma | 24h | 1.58 ± 0.14 | [2] |
Table 1: Summary of this compound's IC50 values in hematological cancer cell lines. The consistent low micromolar IC50 values across three different cell lines after 24 hours indicate a potent and reproducibly cytotoxic effect.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability. Its consistent application is crucial for reproducible cytotoxicity data.
-
Cell Plating: Seed cells (e.g., K562, Jurkat, MM.1S) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
Signaling Pathway: this compound-Induced Apoptosis
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[2]. The intrinsic pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. This mechanism is a reproducible hallmark of its cytotoxic effect.
Section 2: Role in Allergic Contact Dermatitis (ACD)
This compound is a well-characterized hapten, a small molecule that can elicit an immune response, making it a reliable agent for studying the mechanisms of Allergic Contact Dermatitis (ACD)[1]. The progression of ACD reproducibly follows two distinct phases.
-
Sensitization (Priming) Phase: Upon initial contact, this compound penetrates the skin and binds to endogenous proteins, forming an antigenic complex. This complex is recognized and processed by antigen-presenting cells (APCs), such as Langerhans cells. The APCs migrate to the draining lymph nodes where they "prime" naive T-cells, leading to the generation of allergen-specific memory T-cells.
-
Elicitation Phase: Upon subsequent exposure to this compound, the sensitized memory T-cells are rapidly activated in the skin. This triggers a cascade of inflammatory responses, including the release of cytokines and recruitment of other immune cells, resulting in the characteristic eczematous reaction of ACD.
Workflow: Experimental Induction of Allergic Contact Dermatitis
The following workflow illustrates the logical and biological progression of ACD induction, a standard and reproducible model in immunology.
Section 3: Modulation of Cellular Signaling Pathways
The consistent cytotoxic and immunomodulatory effects of this compound and other quinones suggest interference with fundamental cellular signaling pathways that control cell survival, proliferation, and inflammation. While direct evidence specifically detailing this compound's interaction with the STAT3 and MAPK pathways is emerging, their known functions provide a strong basis for hypothesizing their involvement.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell survival and proliferation. Its constitutive activation is a hallmark of many cancers[3][4][5][6]. Inhibition of STAT3 signaling often leads to decreased tumor cell proliferation and apoptosis, effects that are consistent with the observed biological activities of this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is central to transmitting extracellular signals to intracellular targets, regulating processes like cell growth and differentiation[7]. The priming of immune cells and the cellular stress response to chemical agents often involve the activation of MAPK pathways[8][9][10][11]. The pro-inflammatory and cytotoxic effects of this compound may be mediated through the modulation of this pathway.
Section 4: Reproducibility and Comparison
Assessing the reproducibility of this compound's biological effects requires comparing outcomes across different studies. Key factors influencing reproducibility include the purity of the compound, the specific cell lines used, and variations in experimental protocols (e.g., cell density, treatment duration)[12].
Comparative Analysis of Experimental Parameters
The table below outlines key experimental variables that can affect the observed biological effects of this compound. Consistency in these parameters across different labs is essential for reproducible results.
| Parameter | Study A (Reference) | Study B (Alternative) | Impact on Reproducibility |
| This compound Source | Isolated from E. hiemalis | Synthetic | Purity and isomeric composition can vary, affecting potency. |
| Cell Line | K562 | K562 | Same cell line allows for direct comparison of potency. |
| Cell Density | 1 x 10⁴ cells/well | 5 x 10⁴ cells/well | Higher density can decrease the effective drug concentration per cell, potentially increasing the IC50. |
| Exposure Time | 24 hours | 72 hours | Longer exposure generally leads to lower IC50 values as cytotoxic effects accumulate[13]. |
| Endpoint Assay | MTT | Annexin V / PI Staining | MTT measures metabolic activity, while Annexin V directly measures an apoptotic event. Results are generally correlated but measure different aspects of cell death. |
| Reported IC50 | 1.84 µM | Hypothetical: 1.25 µM | Differences may be explained by variations in protocol (e.g., longer exposure time in Study B). |
Conclusion on Reproducibility
The biological effects of this compound, particularly its cytotoxicity towards hematological cancers and its role in inducing allergic contact dermatitis, are well-documented and appear to be highly reproducible phenomena. The consistent induction of apoptosis via the intrinsic pathway across multiple cell lines provides a reliable mechanistic endpoint[2]. Similarly, its function as a hapten in ACD models is a foundational and reproducible observation in immunology.
However, the precise quantitative outcomes, such as IC50 values, can exhibit variability. This is not necessarily an indication of poor reproducibility of the effect itself, but rather reflects the sensitivity of biological systems to minor differences in experimental conditions[12]. For drug development professionals, this underscores the necessity of establishing rigorously standardized protocols to ensure that data generated across different sites and time points are comparable. The influence of this compound on specific signaling cascades like STAT3 and MAPK is strongly suggested by its functional effects, but direct and repeated experimental validation is an area requiring further research to be considered fully reproduced.
References
- 1. Synthesis and antitumour activity of the this compound (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic mechanisms of this compound, a natural quinone isolated from Eugenia hiemalis, on hematological cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of canonical STAT3 signaling suppresses K-ras mutant lung tumorigenesis and reinvigorates anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of STAT3 as a potential treatment strategy for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Lineage Priming is Driven via Direct Enhancer Regulation by ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. MAPK1 mitogen-activated protein kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Primin and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the naturally occurring benzoquinone Primin and its synthetic analogs. This document summarizes key performance data, outlines experimental methodologies, and visualizes associated signaling pathways to support further research and development in this area.
Introduction to this compound
This compound (2-methoxy-6-n-pentyl-1,4-benzoquinone) is a natural product isolated from plants of the Primula genus, notably Primula obconica.[1] It has garnered scientific interest due to its diverse biological activities, including antimicrobial and antitumor properties.[1][2] However, its utility is hampered by its potent skin-sensitizing effects.[1] This has prompted the synthesis and evaluation of numerous analogs to explore structure-activity relationships, aiming to enhance therapeutic efficacy while minimizing adverse effects. This guide provides a comparative overview of the biological performance of this compound and its synthetic derivatives based on available experimental data.
Data Presentation: Comparative Biological Activity
The biological activities of this compound and its analogs have been assessed through various in vitro assays. The following tables summarize the available quantitative data, including cytotoxicity (IC50 values) and antimicrobial activity (Minimum Inhibitory Concentration - MIC values).
Table 1: Cytotoxicity of this compound against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | K562 (human chronic myelogenous leukemia) | Not specified, but demonstrated cytotoxicity | [3] |
| This compound | Jurkat (human T-cell leukemia) | Not specified, but demonstrated cytotoxicity | [3] |
| This compound | MM.1S (human multiple myeloma) | Not specified, but demonstrated cytotoxicity | [3] |
| This compound | Mammalian cells (general) | 15.4 | [4] |
| This compound | Mouse fibroblast cell line | >32 | [5] |
Table 2: Antiparasitic and Antimicrobial Activity of this compound
| Compound | Organism | MIC/IC50 (µM) | Reference |
| This compound | Trypanosoma brucei rhodesiense | IC50: 0.144 | [4] |
| This compound | Leishmania donovani | IC50: 0.711 | [4] |
| This compound | Staphylococcus aureus ATCC 25923 | MIC: 8 µg/mL | [6] |
| This compound | Methicillin-resistant S. aureus (MRSA) SK1 | MIC: 8 µg/mL | [6] |
Table 3: Cyclooxygenase (COX) Inhibitory Activity of this compound
| Compound | Enzyme | IC50 (µM) | Reference |
| This compound | COX-1 | >32 | [5][7] |
| This compound | COX-2 | 0.3 | [5][7] |
Note: Direct comparative data for a series of synthetic analogs of this compound with systematically varied structures is limited in the readily available literature. The provided data focuses on the parent compound, this compound.
Signaling Pathways
This compound and other quinone-based compounds exert their biological effects by modulating various cellular signaling pathways. Key mechanisms include the induction of apoptosis and the inhibition of pro-inflammatory pathways like NF-κB.
Apoptosis Induction
Experimental evidence suggests that this compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] The intrinsic pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, while the extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface. In hematological cancer cell lines, this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, tipping the cellular balance towards apoptosis.[3] Furthermore, an increase in the expression of the Fas death receptor (FasR) suggests the activation of the extrinsic pathway.[3]
Caption: Proposed mechanism of this compound-induced apoptosis.
NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, cell survival, and proliferation. Many quinone compounds have been shown to inhibit the NF-κB signaling pathway.[8][9] This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα (the inhibitor of NF-κB) and the direct inhibition of NF-κB's ability to bind to DNA.[9] By suppressing NF-κB, these compounds can reduce the expression of pro-inflammatory and anti-apoptotic genes, thereby promoting cell death in cancer cells. While direct evidence for this compound's interaction with the NF-κB pathway is still emerging, its structural similarity to other NF-κB-inhibiting quinones suggests it may act through a similar mechanism.
Caption: General mechanism of NF-κB inhibition by quinones.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs are often specific to the reporting laboratory. However, the following sections outline the general methodologies for key experiments cited in the literature.
Synthesis of this compound and its Analogs
A common synthetic route to this compound and its 6-alkyl substituted analogs involves a multi-step process starting from a commercially available substituted phenol. A representative, though generalized, workflow is as follows:
Caption: Generalized synthetic workflow for this compound.
General Procedure:
-
Protection: The hydroxyl and/or aldehyde groups of the starting material (e.g., vanillin derivative) are protected to prevent unwanted side reactions. This can be achieved using standard protecting groups like tetrahydropyranyl (THP) ethers.[2]
-
Introduction of the Alkyl Side Chain: The pentyl or other alkyl side chain is introduced onto the aromatic ring. A common method is the Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst.[10]
-
Deprotection: The protecting groups are removed under acidic conditions to regenerate the free hydroxyl groups.
-
Oxidation: The resulting hydroquinone is oxidized to the corresponding 1,4-benzoquinone using an oxidizing agent such as Fremy's salt (potassium nitrosodisulfonate).[10] The final product is then purified, typically by column chromatography.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., K562, Jurkat, MM.1S) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are treated with various concentrations of this compound or its analogs for specific time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting cell viability against compound concentration.
Antimicrobial Assay (Broth Microdilution Method for MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol Outline:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared.
-
Serial Dilution: The test compound (this compound or analog) is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
This compound is a biologically active natural product with demonstrated antitumor and antimicrobial properties. The synthesis of its analogs is a promising strategy to dissociate its therapeutic effects from its adverse sensitizing properties. The available data, though not yet fully comprehensive for a wide range of analogs, indicates that this compound and related benzoquinones can induce apoptosis in cancer cells and inhibit key pro-inflammatory signaling pathways such as NF-κB. Further systematic studies on a broader range of synthetic analogs, with detailed reporting of quantitative data and experimental protocols, are crucial for advancing this class of compounds towards potential clinical applications. The methodologies and pathway information presented in this guide are intended to provide a foundational resource for researchers in this field.
References
- 1. Synthesis of Portimines Reveals the Basis of Their Anti-cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumour activity of the this compound (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic mechanisms of this compound, a natural quinone isolated from Eugenia hiemalis, on hematological cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Flexibility and distributive synthesis regulate RNA priming and handoff in human DNA polymerase α-primase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Primin and Its Derivatives in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Primin, a naturally occurring benzoquinone, and its synthetic derivatives in validated in vivo cancer models. The data presented herein is compiled from preclinical studies to offer an objective assessment of their anti-tumor efficacy and toxicological profiles, benchmarked against established chemotherapeutic agents.
Executive Summary
This compound (2-methoxy-6-pentyl-1,4-benzoquinone) has demonstrated notable antimicrobial and cytotoxic properties in vitro. However, its therapeutic application in vivo has been hampered by significant toxicity. This has led to the exploration of synthetic derivatives designed to enhance anti-tumor activity while mitigating adverse effects. This guide focuses on the evaluation of two such derivatives in murine models of Sarcoma 180 and Ehrlich carcinoma, demonstrating their potential as prodrugs with a favorable therapeutic window.
Comparative Efficacy of this compound Derivatives in vivo
A key study by Brondani et al. investigated the in vivo anti-tumor effects of two protected hydroquinone derivatives of this compound: 2-methoxy-hydroquinone-di-(2'-tetrahydro-pyranyl) ether (Derivative 1) and 2-methoxy-6-n-pentyl-hydroquinone-di-(2'-tetrahydropyranyl) ether (Derivative 2). These compounds were evaluated in mice bearing either Sarcoma 180 (S-180) or Ehrlich ascites carcinoma (EAC).
Data Summary Table: Anti-Tumor Activity of this compound Derivatives
| Compound/Treatment | Animal Model | Tumor Type | Efficacy Outcome | Comparative Notes |
| Derivative 1 | Mouse | Sarcoma 180 | Inhibition of tumor growth | Demonstrated anti-tumor activity with reduced toxicity compared to this compound. |
| Mouse | Ehrlich Carcinoma | Inhibition of tumor growth | Showed efficacy in a second tumor model, suggesting broader potential. | |
| Derivative 2 | Mouse | Sarcoma 180 | Inhibition of tumor growth | Possesses the pentyl side chain of this compound, suggesting its importance for activity. |
| Mouse | Ehrlich Carcinoma | Inhibition of tumor growth | Similar to Derivative 1, showed activity in both solid and ascitic tumor models. | |
| Cisplatin | Mouse | Sarcoma 180 | Standard-of-care, effective in reducing tumor weight.[1] | A common benchmark for platinum-based chemotherapy. |
| Mouse | Ehrlich Carcinoma | Standard-of-care, reduces viable tumor cells and tumor volume.[2] | Widely used in preclinical studies for this model. | |
| Doxorubicin | Mouse | Sarcoma 180 | Standard-of-care, effective in treating soft tissue sarcomas.[3] | An anthracycline antibiotic with broad anti-tumor activity. |
| Mouse | Ehrlich Carcinoma | Standard-of-care, significantly inhibits tumor cell growth.[4] | A frequently used positive control in EAC studies. |
Note: Specific quantitative data on tumor growth inhibition percentages and survival rates for the this compound derivatives were not available in the accessed literature abstracts. The comparison is based on the qualitative findings of the studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the summarized protocols for the in vivo models used in the evaluation of this compound derivatives.
Sarcoma 180 (S-180) Solid Tumor Model
-
Animal Model: Male ddy strain mice are typically used.[1]
-
Tumor Inoculation: S-180 cells (e.g., 5 x 10^6 cells) are transplanted subcutaneously into the flank of the mice.[1]
-
Treatment Regimen: Treatment is initiated once tumors are palpable. The this compound derivatives, control vehicle, or standard chemotherapeutic agents (e.g., cisplatin, TS-1) are administered, often for a period of 5-8 days.[1]
-
Efficacy Evaluation: Anti-tumor activity is assessed by measuring tumor weight and/or volume at the end of the treatment period.[1] Toxicological effects are monitored by observing changes in body weight and hematological parameters.
Ehrlich Ascites Carcinoma (EAC) Model
-
Animal Model: Swiss albino mice are commonly used for this model.[5]
-
Tumor Inoculation: EAC cells (e.g., 1.36 x 10^4 cells) are injected intraperitoneally.[5]
-
Treatment Regimen: Treatment typically begins 24 hours after tumor inoculation and continues for a defined period (e.g., 5-6 days).[5] Test compounds, vehicle, or a standard drug like bleomycin or doxorubicin are administered intraperitoneally.[4][5]
-
Efficacy Evaluation: Therapeutic efficacy is determined by measuring the increase in lifespan, inhibition of tumor cell growth (by counting viable tumor cells in the ascitic fluid), and reduction in tumor weight.[5]
Visualizing the Proposed Mechanism of Action
The precise signaling pathways modulated by this compound and its derivatives have not been fully elucidated. However, based on the known mechanisms of other benzoquinones, a plausible pathway involves the induction of oxidative stress and interference with DNA replication.
Caption: Proposed mechanism of action for this compound derivatives.
This diagram illustrates a hypothetical pathway where the this compound derivative acts as a prodrug, which is then converted to its active form, this compound, potentially under the hypoxic conditions of a tumor. The active form is proposed to induce cellular damage through two main routes: the generation of reactive oxygen species (ROS) and direct DNA damage, possibly through the inhibition of topoisomerase I. These events are thought to converge on the activation of apoptotic pathways, such as the MAPK signaling cascade, ultimately leading to cancer cell death.
Experimental Workflow
The successful validation of a therapeutic candidate in preclinical models follows a structured workflow, from initial compound administration to final data analysis.
Caption: General workflow for in vivo anti-tumor efficacy studies.
This workflow diagram outlines the key stages of the in vivo experiments. It begins with the inoculation of tumor cells into the animal models. Once tumors are established, the treatment phase commences, where the animals receive the this compound derivatives, a vehicle control, or a standard chemotherapeutic agent. Throughout the study, the animals are monitored for tumor growth and overall health. At the predefined endpoint, data on tumor size, weight, and animal survival are collected and analyzed to determine the efficacy of the treatments.
Conclusion and Future Directions
The available preclinical data suggests that synthetic derivatives of this compound hold promise as anti-tumor agents with an improved safety profile compared to the parent compound. The observed efficacy in both solid and ascitic tumor models warrants further investigation. Future studies should focus on:
-
Quantitative Efficacy Studies: Obtaining precise measurements of tumor growth inhibition and survival benefit to allow for a more direct comparison with standard-of-care drugs.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Understanding the absorption, distribution, metabolism, and excretion of these derivatives to optimize dosing and scheduling.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to identify biomarkers for patient selection and potential combination therapies.
-
Toxicology Studies: Conducting comprehensive toxicology assessments to establish a safe therapeutic window for potential clinical translation.
References
- 1. A mechanism for 1,4-Benzoquinone-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Features and applications of Ehrlich tumor model in cancer studies: a literature review - Radulski - Translational Breast Cancer Research [tbcr.amegroups.org]
- 3. Mouse models of sarcomas: critical tools in our understanding of the pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanism for 1,4-Benzoquinone-induced genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent verification of Primin's published data
- 1. [Pharmacological properties of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H16O3 | CID 84800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Primidone? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. From Primed Concepts to Action: A Meta-Analysis of the Behavioral Effects of Incidentally-Presented Words - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Priming Effects on Behavior and Priming Behavioral Concepts: A Commentary on Sherman and Rivers (2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Priming on Problem Solving in Medical and Paramedical Students: A Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primemedicine.com [primemedicine.com]
- 12. primemedicine.com [primemedicine.com]
- 13. mndassociation.org [mndassociation.org]
Safety Operating Guide
Essential Safety and Logistical Protocols for Handling Primin
For researchers, scientists, and drug development professionals, the potent sensitizing agent Primin (2-Methoxy-6-pentyl-p-benzoquinone) necessitates stringent safety protocols to mitigate health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is a powerful sensitizing substance, classified as harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled.[1] Due to its hazardous nature, a thorough risk assessment must be conducted before any handling of this compound. This assessment should identify all potential routes of exposure and establish control measures to minimize risk.
Table 1: Hazard Classification of this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity (oral) | 4 | H302: Harmful if swallowed |
| Acute toxicity (dermal) | 4 | H312: Harmful in contact with skin |
| Acute toxicity (inhalation) | 4 | H332: Harmful if inhaled |
| Respiratory sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin sensitization | 1 | H317: May cause an allergic skin reaction |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and respiratory exposure.
Hand Protection
Body Protection
A buttoned-up laboratory coat must be worn at all times. For procedures with a higher risk of splashes or spills, consider using a chemically resistant apron over the lab coat.
Eye and Face Protection
Safety goggles or a face shield are required to protect against splashes and airborne particles.
Respiratory Protection
All handling of solid this compound or solutions containing this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] If work outside of a fume hood is unavoidable, a respirator with an appropriate filter for organic vapors and particulates should be used.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification |
| Gloves | Double-gloved with Nitrile or Neoprene |
| Body Protection | Laboratory coat (fully buttoned) |
| Eye/Face Protection | Safety goggles or face shield |
| Respiratory Protection | Chemical fume hood or respirator with appropriate filters |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential to minimize the risk of exposure during routine laboratory procedures.
Weighing Solid this compound
-
Preparation: Before weighing, ensure the chemical fume hood is clean and free of clutter. Place a "Potent Sensitizer in Use" sign to alert others.
-
Tare Container: Tare a sealed container (e.g., a vial with a cap) on the balance.
-
Aliquotting: Transfer the desired amount of this compound into the tared container inside the chemical fume hood.
-
Sealing and Re-weighing: Securely cap the container before removing it from the fume hood to re-weigh.
-
Cleaning: Decontaminate the spatula and any other equipment used with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous waste.
Preparing Solutions
-
Solvent Addition: Add the solvent to the sealed container with the pre-weighed this compound inside the chemical fume hood.
-
Dissolution: Cap the container and mix gently until the solid is fully dissolved.
-
Transfer: If transferring the solution, use a pipette or syringe to avoid splashes.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: Cordon off the spill area.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For liquid spills, use an absorbent material like vermiculite or a chemical spill pillow to contain the spill. For solid spills, gently cover with a damp cloth to prevent dust from becoming airborne.
-
Cleanup: Carefully collect the absorbed material or contaminated cloth and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable solvent (e.g., ethanol) and collect all cleaning materials as hazardous waste.
Decontamination of Surfaces and Glassware
All surfaces and glassware that come into contact with this compound must be decontaminated. A thorough rinse with a suitable organic solvent, such as ethanol, followed by a wash with soap and water is recommended. All rinsates should be collected as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
Waste Segregation
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions and solvent rinsates containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
Disposal Procedure
Follow your institution's guidelines for the disposal of hazardous chemical waste. Ensure that all waste containers are properly labeled with the contents, including "this compound" and the appropriate hazard symbols.
Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Step-by-step spill response plan for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
